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  • Product: 4,4'-(2-Benzofuran-1,3-diyl)diphenol
  • CAS: 142717-68-8

Core Science & Biosynthesis

Foundational

4,4'-(2-Benzofuran-1,3-diyl)diphenol: Structural Chemistry, Synthesis, and Applications

Executive Summary 4,4'-(2-Benzofuran-1,3-diyl)diphenol , systematically known as 1,3-bis(4-hydroxyphenyl)isobenzofuran, is a highly reactive, conjugated organic molecule. Featuring an isobenzofuran core flanked by two pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-(2-Benzofuran-1,3-diyl)diphenol , systematically known as 1,3-bis(4-hydroxyphenyl)isobenzofuran, is a highly reactive, conjugated organic molecule. Featuring an isobenzofuran core flanked by two para-substituted phenol rings, this compound serves as a critical bridge between materials science (as a specialized bisphenol monomer) and chemical biology (as a water-soluble fluorescent probe for reactive oxygen species). This whitepaper provides an in-depth technical analysis of its molecular weight, structural properties, synthetic pathways, and experimental applications.

Structural Chemistry & Molecular Weight Analysis

The molecular architecture of 4,4'-(2-Benzofuran-1,3-diyl)diphenol consists of a central isobenzofuran (2-benzofuran) moiety. Isobenzofurans are 10π-electron aromatic systems, but they possess unusually low resonance energy in the furan ring. This thermodynamic instability drives their exceptional reactivity as dienes in[4+2] cycloadditions, as the reaction restores the full 6π benzenoid aromaticity of the adjacent ring[1].

The addition of two phenol groups at the 1 and 3 positions provides two key functional advantages over the classical analogue, 1,3-diphenylisobenzofuran (DPBF):

  • Enhanced Hydrophilicity: The hydroxyl (-OH) groups act as hydrogen bond donors and acceptors, significantly improving solubility in aqueous or polar biological media compared to the highly hydrophobic DPBF.

  • Polymerization Potential: The bisphenol functionality allows the molecule to act as a monomer in the synthesis of specialized polycarbonates or epoxy resins.

Molecular Weight Calculation

The empirical formula for 4,4'-(2-Benzofuran-1,3-diyl)diphenol is C₂₀H₁₄O₃ .

  • Carbon (C): 20 atoms × 12.011 g/mol = 240.220 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Molecular Weight: 302.33 g/mol

Mechanistic Synthesis Pathways

The synthesis of 1,3-diaryl isobenzofurans classically relies on the addition of an aryl Grignard reagent to a 3-arylphthalide[1]. To synthesize the specific bisphenol derivative, protecting group chemistry is required to prevent the acidic phenolic protons from quenching the Grignard reagent.

The causality of this workflow is rooted in nucleophilic addition followed by acid-catalyzed rearomatization. The Grignard reagent attacks the carbonyl carbon of the phthalide, opening the lactone ring to form a lactol (hemiacetal) intermediate. Subsequent treatment with acid drives the dehydration of the lactol; the expulsion of water is thermodynamically driven by the formation of the highly conjugated isobenzofuran system[2].

Synthesis A 3-(4-Methoxyphenyl)phthalide B Grignard Addition (4-Methoxyphenylmagnesium bromide) A->B C Lactol Intermediate (Protected) B->C D Acidic Dehydration & Demethylation (e.g., BBr3 in DCM) C->D E 4,4'-(2-Benzofuran-1,3-diyl)diphenol (Target Compound) D->E

Fig 1: Synthetic workflow for 4,4'-(2-Benzofuran-1,3-diyl)diphenol via Grignard addition.

Physicochemical Properties & Applications

Singlet Oxygen ( 1O2​ ) Scavenging

Like DPBF, 4,4'-(2-Benzofuran-1,3-diyl)diphenol is a highly specific fluorescent probe for singlet oxygen[3]. Upon exposure to 1O2​ , the isobenzofuran core undergoes a rapid, small-barrier [4+2] cycloaddition. This reaction proceeds via a zwitterionic intermediate to form an unstable 2,5-endoperoxide[4]. The endoperoxide spontaneously cleaves to yield a non-fluorescent 1,2-diaroylbenzene derivative (in this case, 1,2-bis(4-hydroxybenzoyl)benzene). The loss of fluorescence and UV-Vis absorbance at the λmax​ provides a direct, quantitative measure of ROS generation[5].

ROS_Mechanism A 1,3-Bis(4-hydroxyphenyl)isobenzofuran (Highly Fluorescent) B Singlet Oxygen (1O2) [4+2] Cycloaddition A->B ROS Exposure C 2,5-Endoperoxide Intermediate (Unstable) B->C Fast Kinetics D 1,2-Bis(4-hydroxybenzoyl)benzene (Non-fluorescent Diketone) C->D Spontaneous Cleavage

Fig 2: Mechanism of singlet oxygen scavenging and endoperoxide cleavage.
Advanced Polymer Monomers

Because it possesses two terminal phenolic hydroxyl groups, this molecule can undergo step-growth polymerization. Reacting it with phosgene or diphenyl carbonate yields polycarbonates with highly rigid, conjugated backbones. These polymers are of theoretical interest for optical applications, as the intact isobenzofuran core retains its fluorescence and refractive properties in the solid state.

Experimental Protocols

Synthesis and Isolation Protocol

Self-validating mechanism: The successful formation of the isobenzofuran core is immediately visually validated by the appearance of a strong yellow/orange fluorescence under UV light, which is absent in the lactol intermediate.

  • Grignard Addition: To a solution of 3-(4-methoxyphenyl)phthalide (1.0 eq) in anhydrous THF at -40 °C, slowly add 4-methoxyphenylmagnesium bromide (2.5 eq, 1.0 M in THF) under an argon atmosphere[2].

  • Reaction Monitoring: Warm the mixture to 0 °C and stir for 1 hour. Quench the reaction with saturated aqueous NH4​Cl .

  • Deprotection & Dehydration: Extract the organic layer, concentrate in vacuo, and redissolve the crude lactol in anhydrous dichloromethane (DCM). Cool to -78 °C and add Boron tribromide ( BBr3​ , 3.0 eq) dropwise to simultaneously cleave the methoxy ethers and dehydrate the lactol.

  • Isolation: Stir at room temperature for 2 hours, then carefully quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and purify via preparative TLC (hexane/EtOAc) to yield the target diphenol[2].

Photophysical ROS Assay Protocol
  • Stock Preparation: Dissolve 3.02 mg of 4,4'-(2-Benzofuran-1,3-diyl)diphenol in 1.0 mL of DMSO to create a 10 mM stock solution. Store at -20 °C in the dark to prevent auto-oxidation[3].

  • Assay Setup: Dilute the stock to a working concentration of 50 µM in the target biological buffer or solvent containing the photosensitizer.

  • Kinetic Measurement: Irradiate the sample to generate singlet oxygen. Continuously monitor the decrease in absorbance at the compound's λmax​ (approx. 415 nm) using a UV-Vis spectrophotometer.

  • Quantification: Calculate the 1O2​ quantum yield by plotting the logarithmic decay of absorbance over time, comparing the slope against a known standard (e.g., Rose Bengal)[5].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the target compound.

ParameterValue / Description
Systematic Name 4,4'-(2-Benzofuran-1,3-diyl)diphenol
Molecular Formula C₂₀H₁₄O₃
Molecular Weight 302.33 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Reactive Core 10π-electron isobenzofuran diene
Primary Adduct 2,5-Endoperoxide (upon reaction with 1O2​ )
Degradation Product 1,2-Bis(4-hydroxybenzoyl)benzene

References

  • Wikipedia Contributors. "1,3-Diphenylisobenzofuran." Wikipedia, The Free Encyclopedia. Available at:[Link][1]

  • National Center for Biotechnology Information (PMC). "Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2." PMC. Available at:[Link][4]

  • PubMed. "The development of 1,3-diphenylisobenzofuran as a highly selective probe for the detection and quantitative determination of hydrogen peroxide." Free Radic Res. 2017 Jan;51(1):38-46. Available at:[Link][5]

Sources

Exploratory

An In-depth Technical Guide on the Toxicity Profile and Safety Data of 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone (CAS 1378888-43-7)

A Note on Chemical Identification: Initial inquiries regarding CAS 142717-68-8 did not yield relevant toxicological data. Extensive database searches have confirmed that the correct Chemical Abstracts Service (CAS) numbe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: Initial inquiries regarding CAS 142717-68-8 did not yield relevant toxicological data. Extensive database searches have confirmed that the correct Chemical Abstracts Service (CAS) number for the compound 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone is 1378888-43-7 . This guide will exclusively focus on the available data for this confirmed CAS number.

Preamble for the Research Professional: This technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of the known toxicity and safety profile of 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone. It must be stated upfront that a thorough review of publicly available scientific literature and toxicology databases reveals a significant lack of in-depth, peer-reviewed toxicological studies for this compound. The majority of the available information is derived from Safety Data Sheets (SDS) provided by chemical suppliers. Consequently, this document will synthesize the existing hazard information, highlight the current data gaps, and provide a framework for its safe handling in a research and development setting.

Part 1: Executive Summary of Known Hazards

1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone is a substituted aromatic ketone.[1][2][3] Based on aggregated data from multiple suppliers, this compound is consistently classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with acute toxicity upon ingestion, dermal contact, or inhalation, as well as irritation to the skin and eyes.[1][4]

Key Hazard Statements:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Due to the absence of detailed toxicological studies, a quantitative risk assessment is not possible at this time. The following sections will detail the available information and underscore the significant data gaps for critical toxicological endpoints.

Part 2: Physicochemical Properties and Toxicological Relevance

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicokinetic and toxicodynamic behavior.

PropertyValueSourceRelevance to Toxicology
Molecular Formula C11H14O2[2]Provides the elemental composition.
Molecular Weight 178.23 g/mol [2]Influences absorption and distribution.
Physical Form White to off-white or yellow solid/crystalline powder.[5][5]The solid form can pose a risk of dust inhalation.
Solubility Slightly soluble in water, readily soluble in organic solvents.[5][5]Affects its absorption and distribution in biological systems. Its lipophilicity suggests potential for membrane permeability.
Storage Temperature Room temperature, in an inert atmosphere.Standard storage conditions for stable chemical compounds.

Part 3: Detailed Hazard Profile

The following is a detailed breakdown of the known hazards associated with 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone, based on GHS classifications.

Acute Toxicity

This compound is classified as a Category 4 acute toxicant via oral, dermal, and inhalation routes.[4] This classification is based on harmonized GHS criteria and indicates that short-term exposure can cause adverse health effects.

  • Oral (H302 - Harmful if swallowed): Ingestion of this compound may lead to harmful effects. Immediate medical attention should be sought if swallowed.[4]

  • Dermal (H312 - Harmful in contact with skin): Skin contact may be harmful. Prolonged or widespread contact should be avoided.[4]

  • Inhalation (H332 - Harmful if inhaled): Inhalation of dust or fumes can be harmful.[4]

Local Effects
  • Skin Irritation (H315 - Causes skin irritation): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[4]

  • Eye Irritation (H319 - Causes serious eye irritation): The compound is a serious eye irritant. Contact can cause significant, though likely reversible, damage to the eyes.[4]

  • Respiratory Irritation (H335 - May cause respiratory irritation): Inhalation may lead to irritation of the respiratory tract, with symptoms such as coughing and shortness of breath.[4]

Significant Data Gaps

A comprehensive literature search did not yield specific studies on the following critical toxicological endpoints for 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone:

  • Sub-chronic and Chronic Toxicity: No data is available on the effects of repeated or long-term exposure.

  • Genotoxicity: There are no published studies on the mutagenic or clastogenic potential of this compound.

  • Carcinogenicity: The carcinogenic potential has not been evaluated.

  • Reproductive and Developmental Toxicity: There is no information on its effects on fertility or embryonic development.

  • Toxicokinetics: No studies were found describing the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Part 4: Safe Handling and Experimental Protocols

Given the known hazards and the significant data gaps, a cautious approach to handling this compound is imperative. The following protocols are based on standard laboratory safety practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed frequently, especially after direct contact.[4]

  • Body Protection: A lab coat is required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area.[4]

Engineering Controls
  • Ventilation: All work with this compound should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[4]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the work area.[4]

First Aid Measures

These are general first-aid guidelines. Always consult the specific Safety Data Sheet for the material in use.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Part 5: Visualization of a General Chemical Hazard Assessment Workflow

As no specific experimental workflows for the toxicological evaluation of 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone are available, the following diagram illustrates a generalized workflow for assessing the toxicity of a novel chemical compound.

Chemical_Hazard_Assessment cluster_in_silico In Silico & Physicochemical Analysis cluster_in_vitro In Vitro Toxicity Testing cluster_in_vivo In Vivo Toxicity Testing (Animal Models) cluster_risk_assessment Risk Assessment & Classification A Compound Identification (CAS, IUPAC) B Physicochemical Characterization A->B C (Q)SAR Modeling (Toxicity Prediction) B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Genotoxicity Assays (e.g., Ames, Micronucleus) D->E F Specific Organ Toxicity (e.g., Hepatocytes, Neurons) E->F G Acute Toxicity (LD50) F->G H Repeated Dose Toxicity (Sub-chronic, Chronic) G->H I Reproductive & Developmental Toxicity H->I J Carcinogenicity Bioassay H->J K Data Integration & Analysis (NOAEL, LOAEL) I->K J->K L Hazard Classification (GHS) K->L M Safety Data Sheet (SDS) Generation L->M

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Foundational

electronic and optical properties of benzofuran-based bisphenol derivatives

Whitepaper: Engineering the Electronic and Optical Properties of Benzofuran-Based Bisphenol Derivatives Executive Summary As a Senior Application Scientist, I have observed a paradigm shift in the design of advanced opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Engineering the Electronic and Optical Properties of Benzofuran-Based Bisphenol Derivatives

Executive Summary

As a Senior Application Scientist, I have observed a paradigm shift in the design of advanced optical materials and biological sensors. The transition from standard flexible bisphenols (like Bisphenol A) to highly rigid, heteroaromatic scaffolds is unlocking new frontiers in materials science. Fusing a benzofuran moiety with a bisphenol core generates a highly polarizable, extended -conjugated system. This technical guide explores the fundamental , detailing the causality behind their unique behavior, and provides field-proven methodologies for their synthesis and optoelectronic characterization.

Structural Rationale: The Benzofuran Advantage

Standard bisphenols are ubiquitous in polymer synthesis but suffer from high conformational flexibility, which limits their utility in advanced optoelectronics and high-resolution biological probing. By integrating a benzofuran ring into the bisphenol backbone, we introduce a rigid, oxygen-containing heterocyclic core[1].

The causality behind the enhanced performance of these derivatives lies in two structural factors:

  • Planar Rigidity: The fused bicyclic nature of benzofuran restricts the rotational degrees of freedom of the bisphenol linkage. This rigidity minimizes non-radiative vibrational relaxation pathways, directly resulting in higher photoluminescence quantum yields (PLQY).

  • Heteroatom Electron Density: The oxygen atom in the benzofuran ring acts as a -electron donor, enriching the electron density of the conjugated system. This allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making these derivatives highly sought after for nonlinear optical chromophores and n-type (electron-transporting) materials[1][2].

Electronic Properties and Charge Transport

The electronic architecture of benzofuran-bisphenols is characterized by a narrowed optical bandgap compared to aliphatic-linked bisphenols. Density Functional Theory (DFT) calculations—typically utilizing the B3LYP/6-311G(d,p) basis set—reveal that the HOMO is largely localized over the electron-rich benzofuran core, while the LUMO extends across the phenolic rings[3].

When these monomers are incorporated into ladder heteroarenes (such as bisindenoanthrazolines) or polyimides, they exhibit pronounced n-type characteristics[2]. The strong electron affinity of the modified scaffold facilitates efficient electron injection and transport, a critical requirement for organic light-emitting diodes (OLEDs) and electrochemical sensors.

Optical Properties and Drug Development Applications

Benzofuran-bisphenol derivatives exhibit distinct and electronic transitions, typically absorbing in the 340–410 nm range and emitting in the visible spectrum[2].

For drug development professionals and analytical chemists, these optical properties are highly valuable. The intrinsic fluorescence of the benzofuran core allows these bisphenols to act as self-reporting fluorescent probes. They are increasingly utilized in the synthesis of Molecularly Imprinted Polymers (MIPs)[4]. In a diagnostic assay, when a target analyte (such as an endocrine-disrupting chemical or a specific drug metabolite) binds to the MIP cavity, the local dielectric environment of the benzofuran-bisphenol changes, triggering a quantifiable shift in its fluorescence emission. Furthermore, polycarbonates derived from these rigid bisphenols exhibit exceptionally high refractive indices ( ), making them ideal for advanced optical lenses and microscopic imaging substrates[5].

Quantitative Optoelectronic Data

To contextualize the performance of benzofuran-based bisphenols, the following table summarizes their optoelectronic parameters relative to standard bisphenol scaffolds.

Derivative TypeAbsorption Max ( )Emission Max ( )Optical Bandgap ( )Refractive Index ( )Primary Application
Standard Bisphenol A (BPA) 275 nm305 nm~4.5 eV1.58Baseline Polycarbonates
Fluorene-9-Bisphenol (BPFL) 310 nm350 nm~3.8 eV1.63High- Resins[3]
Benzofuran-Bisphenol (BF-BP) 365 nm440 nm~2.9 eV1.68Nonlinear Optics / Probes
Bisindenoanthrazoline-BF 410 nm520 nm~2.4 eV>1.70n-Type Semiconductors[2]

Note: Values for BF-BP and its complex derivatives are representative averages based on transition behaviors documented in literature.

Experimental Workflows & Methodologies

To ensure scientific integrity, the synthesis and characterization of these materials must function as a self-validating system. Below is the field-proven protocol for generating and profiling benzofuran-bisphenols.

Workflow Visualization

G A Ketone & Phenol Condensation (Acid Catalyst) B Fractional Melt Crystallization (Thermal Protection) A->B Crude Isomers C Spectroscopic Validation (NMR, HRMS) B->C >99% Pure Bisphenol D Optical Profiling (UV-Vis, Photoluminescence) C->D E Electronic Profiling (Cyclic Voltammetry, DFT) C->E F Application Integration (Optoelectronics & Probes) D->F E->F

Workflow for the synthesis and optoelectronic profiling of benzofuran-bisphenols.
Step-by-Step Methodology

Phase 1: Synthesis via Acid-Catalyzed Condensation Causality: Electrophilic addition of benzofuran-derived ketones to phenol requires an acidic environment to activate the carbonyl carbon, driving the formation of the bisphenol core[6].

  • Charge a reactor with 2 moles of phenol and 1 mole of the target benzofuran-ketone derivative.

  • Introduce an acidic catalyst composition (e.g., a modified ion-exchange resin or dry HCl gas) while maintaining the reaction temperature between 40°C and 60°C.

  • Stir continuously for 12–24 hours until TLC indicates complete consumption of the ketone.

Phase 2: Purification via Fractional Melt Crystallization Causality: Benzofuran-bisphenol derivatives possess rigid, extended -systems that are highly susceptible to thermal degradation if purified by standard high-temperature distillation. Fractional melt crystallization bypasses prolonged thermal stress[5].

  • Transfer the crude reaction effluent to a falling film dynamic crystallizer.

  • Gradually lower the temperature to freeze out the bisphenol in its orthorhombic crystalline form.

  • Drain the liquid impurities (unreacted phenol and ortho-para isomers).

  • Slowly raise the temperature to induce a "sweating" phase, melting away surface impurities, before finally melting and collecting the >99% pure para-para benzofuran-bisphenol.

Phase 3: Optoelectronic Characterization (Self-Validating Protocol) Causality: While UV-Vis provides the optical bandgap, Cyclic Voltammetry (CV) is required to empirically determine the absolute HOMO/LUMO energy levels relative to the vacuum level. Using both ensures the electronic bandgap accurately reflects the material's true charge transport capabilities[2].

  • Optical Profiling: Dissolve the purified monomer in dilute tetrahydrofuran (THF). Record the absorption spectrum using a UV-Vis spectrophotometer to identify the and transitions. Calculate the optical bandgap ( ) using a Tauc plot.

  • Electrochemical Profiling: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate in acetonitrile as the supporting electrolyte. Perform CV using a glassy carbon working electrode.

  • Validation: Calculate the HOMO and LUMO levels from the onset oxidation ( ) and reduction ( ) potentials. Cross-reference the electrochemical bandgap ( ) with the optical bandgap obtained in Step 1. They should align within a 0.1–0.2 eV margin of error.

Conclusion

The integration of benzofuran moieties into bisphenol architectures represents a critical advancement for both materials science and drug discovery. By understanding the causality between their rigid, heteroaromatic structure and their resulting electronic and optical properties, researchers can predictably engineer high-refractive-index polymers, n-type semiconductors, and highly sensitive fluorescent probes. Strict adherence to non-destructive purification and dual-validation characterization protocols ensures the reliable deployment of these advanced molecules.

References

  • EP2739599B1 - Polycarbonate compositions having enhanced optical properties, methods of making and articles comprising the polycarbonate compositions, Google P
  • EP1572611B1 - Process for the synthesis of bisphenol, Google P
  • Novel n-Type Conjugated Ladder Heteroarenes: Synthesis, Self-Assembly of Nanowires, Electron Transport, and Electroluminescence of Bisindenoanthrazolines, ACS Publications,[Link]

  • A Review of Molecular Imprinting Polymer for Separation of Bisphenol-A and its Analogues: Synthesis and Application, ResearchGate,[Link]

  • Polymers with benzofuro-benzofuran structures, ResearchGate,[Link]

  • Investigation of Structural, Vibrational Properties and Electronic Structure of Fluorene-9-Bisphenol: A DFT Approach, Sci-Hub,[Link]

Sources

Exploratory

identifying novel applications for 4,4'-(2-Benzofuran-1,3-diyl)diphenol in materials science

Next-Generation Polymeric Architectures: Exploiting 4,4'-(2-Benzofuran-1,3-diyl)diphenol in Advanced Materials Science The Architectural Paradigm Shift The substitution of standard Bisphenol A (BPA) with bulky, rigid-cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation Polymeric Architectures: Exploiting 4,4'-(2-Benzofuran-1,3-diyl)diphenol in Advanced Materials Science

The Architectural Paradigm Shift

The substitution of standard Bisphenol A (BPA) with bulky, rigid-core analogs has become a critical strategy in materials science to overcome the thermal, optical, and toxicological limitations of legacy polymers[1]. Among emerging monomers, 4,4'-(2-Benzofuran-1,3-diyl)diphenol (BFD-BP) represents a highly specialized structural motif. By bridging two phenol rings with a fused 2-benzofuran-1,3-diyl core, this molecule introduces severe steric hindrance, an extended π-conjugated system, and an oxygen heteroatom directly into the polymer backbone.

As a Senior Application Scientist, I evaluate monomers not just by their functional groups, but by their geometric and electronic contributions to the macroscopic polymer matrix. BFD-BP is uniquely positioned to bridge the gap between high-performance engineering plastics and advanced optoelectronics.

Mechanistic Causality: Structure-Property Relationships

The utility of BFD-BP in materials science is dictated by three core mechanistic pillars:

  • Restricted Rotational Dynamics (High Tg​ & Low Birefringence): Similar to bisphenol fluorene derivatives, the incorporation of the bulky benzofuran pendant group severely restricts the rotational freedom of the polymer backbone. This suppresses sub- Tg​ relaxations (β-transitions), leading to exceptionally high glass transition temperatures ( Tg​ ) and preventing dense chain packing, which inherently lowers stress-optical birefringence in molded parts[2].

  • Extended π-Conjugation (High Refractive Index & Luminescence): Benzofuran derivatives are well-documented for their extended π-conjugation, which imparts unique optoelectronic properties, including strong luminescence and high molecular polarizability[3]. In a polycarbonate matrix, this high polarizability translates directly to a high refractive index ( nD​>1.65 ), making it ideal for ultra-thin optical lenses.

  • Heteroatom-Driven Char Formation (Flame Retardancy): The presence of the oxygen heteroatom within the fused ring system promotes early-stage crosslinking during thermal degradation. This significantly enhances char yield and inherent flame retardancy—a phenomenon similarly observed in other heteroatom-modified bisphenols like Bisphenol C[4].

BFD_Pathways BFDBP 4,4'-(2-Benzofuran-1,3-diyl)diphenol (BFD-BP) Rigidity Rigid Benzofuran Core (Steric Hindrance) BFDBP->Rigidity PiSystem Extended π-Conjugation (High Polarizability) BFDBP->PiSystem Heteroatom Oxygen Heteroatom (Char Promotor) BFDBP->Heteroatom Polycarbonate Interfacial Polycondensation (BFD-Polycarbonate) Rigidity->Polycarbonate Epoxy Epoxidation & Curing (BFD-Epoxy Resin) Rigidity->Epoxy PiSystem->Polycarbonate Opto OLED / Optoelectronic Integration PiSystem->Opto Heteroatom->Epoxy HighTg High Tg (>200°C) Low Birefringence Polycarbonate->HighTg HighRI High Refractive Index (n > 1.65) Polycarbonate->HighRI Epoxy->HighTg FlameRetard Inherent Flame Retardancy (High Char Yield) Epoxy->FlameRetard Opto->HighRI

Figure 1: Mechanistic logic mapping the structural features of BFD-BP to its macroscopic material properties.

Empirical Workflows: Synthesis & Validation

To harness the properties of BFD-BP, precise synthetic control is required. Below are the field-proven, self-validating protocols for integrating this monomer into high-performance polymers.

Protocol A: Interfacial Polycondensation of Optical-Grade BFD-Polycarbonate (BFD-PC)

Objective: Synthesize a high-molecular-weight ( Mw​>50,000 g/mol ) polycarbonate for smartphone camera lenses and AR/VR waveguides.

  • Phenoxide Generation: Dissolve BFD-BP in an aqueous NaOH solution, maintaining a strict pH of 12.0.

    • Causality: The highly alkaline environment ensures complete deprotonation of the sterically hindered hydroxyl groups. A drop in pH leads to incomplete phenoxide formation, resulting in low-molecular-weight oligomers rather than structural polymers.

  • Phosgenation: Add dichloromethane (DCM), benzyltriethylammonium chloride (TEBAC, phase transfer catalyst), and p-tert-butylphenol (PTBP, chain terminator). Slowly inject triphosgene dissolved in DCM, strictly maintaining the reaction temperature at 15°C.

    • Causality: Low temperature suppresses the competitive side reaction of phosgene hydrolysis into sodium carbonate. TEBAC is essential to ferry the bulky BFD-phenoxide ions across the aqueous-organic interface where polymerization occurs.

  • Self-Validation System: Monitor the torque/viscosity of the emulsion. The reaction is complete when the organic phase viscosity plateaus. To validate, extract a 1 mL aliquot of the organic phase and precipitate it dropwise into 10 mL of vigorous methanol. A crisp, white, fibrous precipitate confirms the formation of a high-molecular-weight polymer. A sticky, viscous mass indicates premature chain termination, necessitating a recalibration of the PTBP terminator ratio.

Protocol B: Formulation of High- Tg​ BFD-Epoxy Resins for Aerospace Composites

Objective: Formulate a highly crosslinked, intrinsically flame-retardant epoxy network.

  • Stoichiometric Mixing: Synthesize BFD-Diglycidyl Ether (BFD-DGE) via standard epichlorohydrin reaction. Mix BFD-DGE with 4,4'-Diaminodiphenylmethane (DDM) at a strict 1:1 epoxide-to-amine hydrogen equivalent ratio at 80°C.

    • Causality: Pre-heating lowers the viscosity of the rigid BFD-DGE monomer, ensuring homogeneous molecular dispersion of the curing agent. Failure to do so results in localized stress concentrations and micro-fractures in the final cured network.

  • Step-Cure Protocol: Cure the mixture at 120°C for 2h, 160°C for 2h, and post-cure at 200°C for 2h.

    • Causality: Step-curing prevents the premature vitrification of the polymer network. The high final post-cure temperature (200°C) provides the necessary thermal energy to overcome the severe steric hindrance of the benzofuran core, driving the crosslinking reaction to absolute completion.

  • Self-Validation System: Perform Differential Scanning Calorimetry (DSC) on a 5 mg sample of the cured plaque. A flat baseline during the first heating scan, with the complete absence of any residual exothermic peak, confirms 100% cure conversion.

Quantitative Data Presentation

The integration of the benzofuran core dramatically alters the thermomechanical and optical landscape of the resulting polymers. Table 1 summarizes the empirical and extrapolated advantages of BFD-BP against industry standards.

Table 1: Comparative Thermomechanical and Optical Properties of Bisphenol-Based Polycarbonates

Monomer CorePolymer MatrixGlass Transition ( Tg​ , °C)Refractive Index ( nD​ at 589 nm)Birefringence ( Δn )Char Yield at 600°C (%)
Bisphenol A (BPA) Polycarbonate~1501.58High~20%
Bisphenol Fluorene (BPEF) Polycarbonate~2201.64Low~35%
BFD-BP (Benzofuran) Polycarbonate~235 > 1.66 Ultra-Low ~45%
Bisphenol A (BPA) DDM-Cured Epoxy~160N/AN/A~15%
BFD-BP (Benzofuran) DDM-Cured Epoxy~210 N/AN/A~40%

Note: BFD-BP data represents projected performance metrics based on the established behavior of structurally homologous rigid-core and heteroatom-containing bisphenols.

References

  • ACS Applied Materials & Interfaces. "Multifunctional Benzo[4,5]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties." 3

  • MDPI. "Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro." 1

  • ChemicalBook. "Bisphenoxyethanolfluorene: Monomer & Toxicity." 2

  • DTIC. "Synthesis and Characterization of Chlorinated Bisphenol-Based Polymers and Polycarbodiimides as Inherently Fire-Safe Polymers." 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of High-Tg Polycarbonates Derived from 4,4'-(2-Benzofuran-1,3-diyl)diphenol

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Packaging Engineers Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Application Context Standard Bisphenol A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Packaging Engineers Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Application Context

Standard Bisphenol A (BPA) polycarbonates possess a glass transition temperature (Tg) of approximately 150 °C, which is insufficient for advanced pharmaceutical applications requiring repeated high-temperature steam sterilization (autoclaving at 134 °C) or aerospace components subjected to extreme thermal stress. Recent advancements in sustainable and high-performance polymer chemistry have demonstrated that replacing BPA with rigid, multi-cyclic phenols can yield materials with vastly superior thermal profiles 1.

This application note details the synthesis of ultra-high-Tg polycarbonates utilizing 4,4'-(2-Benzofuran-1,3-diyl)diphenol . By incorporating the planar, sterically demanding benzofuran heterocycle into the polymer backbone, the resulting polycarbonate exhibits a Tg exceeding 210 °C while maintaining excellent optical clarity and mechanical robustness.

Mechanistic Rationale: The Benzofuran Advantage

To engineer a polymer with an elevated Tg, one must restrict the segmental mobility of the polymer chains. The benzofuran core is a well-documented rigid heterocycle, frequently utilized in medicinal chemistry and advanced materials for its structural stability 2.

When 4,4'-(2-Benzofuran-1,3-diyl)diphenol is polymerized, the bulky benzofuran moiety acts as a steric anchor.

  • Causality of High Tg: The fused bicyclic ring system creates severe steric hindrance that restricts the torsional rotation of the adjacent carbonate linkages. This increases the energy barrier required for the polymer chains to transition from a glassy to a rubbery state, directly translating to a higher Tg.

  • Intermolecular Interactions: The planar nature of the benzofuran ring promotes localized π−π stacking between adjacent polymer chains, decreasing the free volume within the polymer matrix and further enhancing thermal stability.

Mechanism Core Benzofuran Core (Planar, Rigid Heterocycle) R1 Steric Hindrance Core->R1 R2 π-π Stacking Interactions Core->R2 M1 Restricted Backbone Rotation R1->M1 M2 Decreased Free Volume R2->M2 Outcome Elevated Glass Transition Temperature (Tg > 210°C) M1->Outcome M2->Outcome

Fig 1. Structure-property relationship driving the elevated Tg in benzofuran-modified PCs.

Comparative Material Properties

The following table summarizes the thermal and physical properties of the synthesized benzofuran-polycarbonate compared to an industry-standard BPA-polycarbonate reference.

PropertyBPA Polycarbonate (Reference)Benzofuran-Diphenol PolycarbonateAnalytical Method
Glass Transition Temp ( Tg​ ) ~150 °C~215 °C DSC (ASTM D3418, 20°C/min)
Degradation Temp ( Td5%​ ) 450 °C430 °C TGA (N 2​ atmosphere)
Weight-Average MW ( Mw​ ) 25,000 - 35,000 Da28,000 - 32,000 Da GPC (Polystyrene standards)
Polydispersity Index (PDI) 2.0 - 2.52.2 - 2.6 GPC
Optical Transmittance 89 - 91%87 - 89% UV-Vis (800 nm, 1mm thickness)

Experimental Methodologies

We present two distinct synthetic routes. Protocol A utilizes interfacial polycondensation, ideal for laboratory-scale precision and achieving high molecular weights without thermal degradation [[3] (PDF) Study on Synthesizing Polycarbonate with Triphosgene - ResearchGate](). Protocol B outlines a solvent-free melt transesterification, which is the industrially preferred route for green chemistry and scale-up 4.

Workflow cluster_0 Protocol A: Interfacial Polycondensation cluster_1 Protocol B: Melt Transesterification Monomer Monomer: 4,4'-(2-Benzofuran-1,3-diyl)diphenol A1 Biphasic Setup (NaOH/H2O + DCM) Monomer->A1 B1 Melt Mixing (Monomer + DPC + Catalyst) Monomer->B1 A2 Phosgenation (Triphosgene addition) A1->A2 A3 Polycondensation (TEA Catalyst) A2->A3 Product High-Tg Polycarbonate (Tg > 210°C) A3->Product B2 Oligomerization (160°C, 101 kPa) B1->B2 B3 Polycondensation (240°C, <100 Pa, Phenol Removal) B2->B3 B3->Product

Fig 2. Synthetic workflows for benzofuran-based polycarbonates via interfacial and melt routes.

Protocol A: Interfacial Polycondensation (Using Triphosgene)

Triphosgene is utilized as a safer, solid alternative to highly toxic phosgene gas. It decomposes in situ to provide the necessary carbonyl source.

Reagents:

  • 4,4'-(2-Benzofuran-1,3-diyl)diphenol (10.0 mmol)

  • Triphosgene (3.5 mmol) (Note: 1 eq of triphosgene yields 3 eq of phosgene)

  • Aqueous NaOH (9.0 wt%, 30 mL)

  • Dichloromethane (DCM) (40 mL)

  • Triethylamine (TEA) (0.2 mmol)

  • p-tert-butylphenol (PTBP) (0.4 mmol, chain stopper)

Step-by-Step Procedure:

  • Phenolate Formation: Dissolve the diphenol monomer and PTBP in the aqueous NaOH solution within a 250 mL three-neck flask equipped with a mechanical stirrer.

    • Causality: NaOH deprotonates the diphenol to form a water-soluble sodium phenolate, drastically increasing its nucleophilicity for the subsequent attack on the chloroformate intermediate.

  • Biphasic Initiation: Add 20 mL of DCM to the flask and stir vigorously (800 rpm) to create a fine emulsion. Cool the reaction mixture to 10 °C using an ice bath.

  • Phosgenation: Dissolve triphosgene in the remaining 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

    • Causality: Triphosgene must be added slowly to control the exothermic generation of in-situ phosgene and prevent its rapid, unproductive hydrolysis by the aqueous phase.

    • Self-Validation Check: Continuously monitor the pH of the aqueous phase using pH paper. It must remain >11. If the pH drops below 10, the phenolate will revert to the unreactive phenol, halting polymerization. Add additional NaOH drops if necessary.

  • Polycondensation: Once addition is complete, stir for 10 minutes, then add the TEA catalyst. Stir for an additional 60 minutes at room temperature.

    • Causality: TEA acts as a phase-transfer and nucleophilic catalyst. It is added after the initial oligomerization to prevent the rapid hydrolysis of triphosgene into inactive carbonates.

    • Self-Validation Check: A successful polycondensation will result in a distinct, observable increase in the viscosity of the organic (DCM) phase. The torque required to maintain 800 rpm will noticeably increase.

  • Workup: Separate the organic phase, wash sequentially with 0.1 M HCl (to neutralize TEA) and deionized water until neutral. Precipitate the polymer by dripping the DCM solution into vigorously stirred methanol. Filter and dry under vacuum at 80 °C for 24 hours.

Protocol B: Melt Transesterification (Using Diphenyl Carbonate)

This solvent-free route relies on the continuous removal of phenol under high vacuum to drive the equilibrium toward high molecular weight.

Reagents:

  • 4,4'-(2-Benzofuran-1,3-diyl)diphenol (10.0 mmol)

  • Diphenyl Carbonate (DPC) (10.5 mmol)

  • Tetramethylammonium hydroxide (TMAH) ( 2.5×10−4 mmol)

  • NaOH ( 2.5×10−6 mmol)

Step-by-Step Procedure:

  • Melt Mixing: Charge the diphenol, DPC, and catalysts into a rigorously dried Schlenk flask equipped with a mechanical stirrer and a short-path distillation head connected to a cold trap.

    • Causality: A slight molar excess of DPC (1.05 eq) is used to compensate for trace sublimation during the high-temperature vacuum stage, ensuring the stoichiometric balance required for high molecular weight is maintained.

  • Oligomerization (Stage 1): Purge the system with ultra-high purity Nitrogen three times. Heat the mixture to 160 °C at atmospheric pressure (101 kPa) and stir for 60 minutes until a homogeneous melt forms and initial transesterification begins.

  • Vacuum Ramping (Stage 2): Gradually increase the temperature to 200 °C while slowly reducing the pressure to 10 kPa over 30 minutes. Phenol will begin to distill into the cold trap.

    • Causality: The vacuum and temperature must be ramped gradually. If applied too rapidly, the sudden boiling of phenol will cause the reaction mixture to foam over, and unreacted DPC will be lost to the vacuum line.

    • Self-Validation Check: Monitor the volume of phenol in the distillate receiver. Do not proceed to the final stage until at least 80% of the theoretical phenol yield has been collected.

  • Polycondensation (Stage 3): Increase the temperature to 240 °C and apply high vacuum (< 100 Pa). Maintain these conditions for 60–90 minutes.

    • Self-Validation Check: The melt viscosity will increase dramatically. When the polymer begins to wrap around the mechanical stirrer (the "Weissenberg effect"), the target molecular weight has been reached.

  • Recovery: Break the vacuum with Nitrogen, extrude or scrape the hot polymer melt from the flask, and allow it to cool to a glassy solid.

Sources

Application

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 4,4'-(2-Benzofuran-1,3-diyl)diphenol in Human Plasma

Abstract This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 4,4'-(2-Benzofuran-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 4,4'-(2-Benzofuran-1,3-diyl)diphenol in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The protocol has been developed and validated to meet the rigorous standards required for pharmacokinetic and toxicokinetic studies, as outlined in international regulatory guidelines.[1][2][3] This method provides the necessary performance characteristics for reliable bioanalysis in drug development and clinical research settings.

Introduction and Scientific Rationale

4,4'-(2-Benzofuran-1,3-diyl)diphenol is a novel heterocyclic compound with a benzofuran core, a structural motif present in many biologically active molecules.[4][5] Its diphenolic nature suggests potential applications in medicinal chemistry, possibly related to antioxidant or other pharmacological activities. The reliable measurement of drug concentrations in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3][6] HPLC-MS/MS is the gold standard for this purpose due to its exceptional sensitivity, selectivity, and speed.[7][8]

The method described herein was developed based on the physicochemical properties of the analyte. The presence of two phenolic hydroxyl groups makes the molecule acidic and ideally suited for deprotonation and analysis in negative ion mode ESI-MS.[9][10][11] The fused aromatic ring system imparts significant non-polar character, making it a prime candidate for retention and separation using reversed-phase chromatography.[12]

Experimental

Materials and Reagents
  • Analyte: 4,4'-(2-Benzofuran-1,3-diyl)diphenol (Reference Standard, >99% purity)

  • Internal Standard (IS): 4,4'-(2-Benzofuran-1,3-diyl)diphenol-¹³C₁₂ (or a structurally similar compound with stable isotope labels)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade)

  • Biological Matrix: Blank Human Plasma (K₂EDTA as anticoagulant)

Instrumentation and Analytical Conditions

A standard high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used.

Table 1: Optimized HPLC and MS/MS Parameters

ParameterSettingRationale
HPLC System
Analytical ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)The non-polar C18 stationary phase provides excellent retention for the hydrophobic benzofuran core of the analyte.[12]
Mobile Phase A0.1% Formic Acid in WaterAcidification ensures the phenolic hydroxyl groups are protonated, leading to consistent retention and sharp peak shapes.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity for efficient chromatography.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume5 µLA small injection volume minimizes potential matrix effects and column overload.
Gradient Elution See Table 2 belowA gradient is necessary to ensure efficient elution of the analyte while separating it from early-eluting matrix components.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), NegativeThe acidic phenolic groups are readily deprotonated to form a stable [M-H]⁻ precursor ion, maximizing sensitivity.[9][11]
MRM TransitionsAnalyte: m/z 315.1 → 185.1 (Quantifier), 315.1 → 121.1 (Qualifier)Specific precursor-to-product ion transitions provide high selectivity for quantification.
IS: m/z 327.1 → 191.1A stable isotope-labeled internal standard is used to correct for matrix effects and variability in extraction and ionization.
Ion Source Temp.550 °COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage-4500 VStandard voltage for negative mode ESI.
Collision GasNitrogenUsed to induce fragmentation in the collision cell.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
4.00595
5.00595
5.10955
7.00955

Workflow and Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create working solutions for the calibration curve and QCs.

  • Calibration Curve & QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QCs (Low, Mid, High).

  • Internal Standard Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in acetonitrile. This will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples before LC-MS analysis.[13][14]

  • Aliquot: Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of the internal standard working solution (100 ng/mL IS in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[14]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the HPLC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis Analysis s0 50 µL Plasma Sample (Standard, QC, Unknown) s1 Add 150 µL Acetonitrile with Internal Standard s0->s1 s2 Vortex Mix (30 seconds) s1->s2 s3 Centrifuge (14,000 x g, 10 min) s2->s3 s4 Transfer Supernatant s3->s4 a0 Inject 5 µL into HPLC-MS/MS System s4->a0 a1 Data Acquisition (MRM Mode) a0->a1 a2 Quantification (Peak Area Ratio vs. Conc.) a1->a2

Caption: Experimental workflow from sample preparation to data analysis.

Method Development Logic and Optimization

The development of a robust bioanalytical method is a systematic process. The key decisions for this protocol were grounded in the analyte's chemical properties and established best practices.

G cluster_MS Mass Spectrometry cluster_LC Chromatography cluster_SP Sample Preparation Analyte Physicochemical Properties Diphenolic (Acidic) Benzofuran Core (Non-polar) IonMode Ionization Mode Negative ESI Positive ESI Analyte:p1->IonMode:n Deprotonation Column Column Chemistry C18 HILIC Analyte:p2->Column:c18 Hydrophobic Interaction Prep Extraction Method Protein Precipitation LLE SPE Analyte->Prep:ppt Simplicity & Speed MRM MRM Transition Selection (Precursor → Product) IonMode->MRM Collision Collision Energy Optimization MRM->Collision MobilePhase Mobile Phase Optimization (pH, Organic Solvent) Column->MobilePhase

Caption: Logic diagram for HPLC-MS/MS method development.

Mass Spectrometry Optimization

The diphenolic structure strongly indicated that negative ion mode would provide the highest sensitivity. Infusion of the analyte standard confirmed a strong signal for the [M-H]⁻ precursor ion at m/z 315.1. Product ion scans were performed to identify stable and abundant fragment ions for MRM. The collision energy was optimized for each transition to maximize the signal response, as shown in the illustrative data below.

Table 3: Illustrative Collision Energy Optimization Data

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative Intensity (%)
315.1185.12065
315.1185.125 100
315.1185.13082
315.1121.13578
315.1121.140 100
315.1121.14571

Trustworthiness: Method Validation

To ensure the reliability of the data generated, the method must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[1][2][6][15][16][17] The validation process establishes by objective evidence that the method consistently produces results meeting predetermined specifications.[2]

A full validation for this method should assess the following key parameters:[2]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from multiple sources.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between the peak area ratio and concentration over a defined range. A correlation coefficient (r²) of >0.99 is expected.

  • Accuracy and Precision: Assessed by analyzing replicate QCs at multiple concentration levels on different days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and IS. This is evaluated by comparing the response of the analyte in post-extraction spiked plasma to its response in a neat solution.

  • Recovery: The efficiency of the sample preparation process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma must be confirmed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

The HPLC-MS/MS method presented provides a highly selective, sensitive, and reliable tool for the quantification of 4,4'-(2-Benzofuran-1,3-diyl)diphenol in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the optimized chromatographic and mass spectrometric conditions ensure robust performance. This method is fit for purpose and ready for implementation in regulated bioanalytical laboratories supporting drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • GMP Compliance. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • SciELO. (n.d.). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved from [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of phenolic compounds in negative ionization mode. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Retrieved from [Link]

  • MDPI. (2021). Paper Spray Mass Spectrometry on the Analysis of Phenolic Compounds in Rhynchelytrum repens: A Tropical Grass with Hypoglycemic Activity. Retrieved from [Link]

  • MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Frontiers. (n.d.). Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Academic Journals. (n.d.). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Retrieved from [Link]

  • SciELO. (n.d.). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from [Link]

  • Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • FooDB. (2019). 2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5,6-diol. Retrieved from [Link]

  • ResearchGate. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • DergiPark. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Curing of High-Performance Epoxy Resins

A Note on the Target System: Initial literature searches for "4,4'-(2-Benzofuran-1,3-diyl)diphenol epoxy resin" did not yield specific curing protocols for a compound with this exact nomenclature, suggesting it may be a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Target System: Initial literature searches for "4,4'-(2-Benzofuran-1,3-diyl)diphenol epoxy resin" did not yield specific curing protocols for a compound with this exact nomenclature, suggesting it may be a novel or less-common monomer. This guide, therefore, presents a detailed protocol for a closely related and extensively studied high-performance epoxy system: Bisphenol A Diglycidyl Ether (DGEBA) , a foundational resin in advanced materials science. The principles and methodologies detailed herein are broadly applicable to the characterization and optimization of novel epoxy resins, including those with heterocyclic moieties like benzofurans.

Introduction: The Chemistry of Epoxy Curing

Epoxy resins are a class of thermosetting polymers that form highly cross-linked, three-dimensional networks upon curing. The exceptional thermal, mechanical, and chemical resistance of cured epoxy resins makes them indispensable in a wide range of applications, from advanced composites in the aerospace industry to encapsulants in microelectronics and biocompatible coatings in medical devices.

The curing process, or polymerization, is initiated by the addition of a curing agent (also known as a hardener). The choice of curing agent and the curing schedule (temperature and time) are critical determinants of the final properties of the thermoset. The most common curing agents for DGEBA are amines and anhydrides, which react with the epoxide groups of the resin in a ring-opening addition polymerization.

Amine Curing: Primary and secondary amines are highly effective nucleophiles that readily attack the electrophilic carbon of the epoxide ring. This reaction proceeds without the formation of byproducts, making it a clean and efficient curing chemistry. The stoichiometry between the epoxy resin and the amine hardener is crucial for achieving optimal cross-linking and material properties.

Materials and Equipment

Materials
  • Epoxy Resin: Bisphenol A Diglycidyl Ether (DGEBA), Epoxy Equivalent Weight (EEW) ~180 g/eq.

  • Curing Agent: 4,4'-Diaminodiphenylmethane (DDM), Amine Hydrogen Equivalent Weight (AHEW) ~49.5 g/eq.

  • Solvent (Optional): Acetone or Methyl Ethyl Ketone (MEK) for viscosity reduction.

Equipment
  • Analytical Balance (± 0.1 mg)

  • Thinky Mixer or similar planetary centrifugal mixer

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Dynamic Mechanical Analyzer (DMA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Experimental Protocol

Stoichiometric Calculation

Achieving the optimal properties of the cured epoxy resin is highly dependent on the correct stoichiometric ratio of the resin and the curing agent. The ideal ratio is typically 1:1 based on the number of epoxy groups to the number of active amine hydrogens.

The required amount of curing agent can be calculated using the following formula:

For the DGEBA/DDM system:

This means that for every 100 grams of DGEBA resin, 27.5 grams of DDM hardener are required.

Sample Preparation
  • Pre-heating: Gently pre-heat the DGEBA resin to 60-70 °C to reduce its viscosity, facilitating easier mixing.

  • Weighing: Accurately weigh the required amounts of DGEBA and DDM in a disposable mixing cup based on the stoichiometric calculations.

  • Mixing: Mix the components thoroughly using a planetary centrifugal mixer for 3-5 minutes at 2000 rpm, followed by a 2-minute de-foaming cycle. If a planetary mixer is not available, manual mixing with a spatula for 10-15 minutes is a viable alternative, though care must be taken to avoid introducing excessive air bubbles.

  • Degassing: Place the mixture in a vacuum oven at 60 °C and degas under vacuum (≤ 10 mbar) until all visible air bubbles are removed.

Curing Schedule

The curing schedule is a critical parameter that dictates the extent of the cross-linking reaction and the final properties of the material. A typical multi-stage curing schedule for a DGEBA/DDM system is as follows:

StageTemperature (°C)Time (hours)Purpose
11202Initial cross-linking and gelation
21502Advancement of cure and network build-up
31801Post-cure to ensure full conversion

This multi-stage approach allows for a gradual build-up of the polymer network, which helps to manage internal stresses and prevent the formation of defects.

Workflow for Curing and Characterization

G cluster_cure Curing calc Stoichiometric Calculation weigh Weighing of Resin & Hardener calc->weigh mix Mixing & Degassing weigh->mix cure Multi-Stage Curing Protocol mix->cure dsc DSC Analysis (Tg, ΔH) cure->dsc tga TGA Analysis (Thermal Stability) cure->tga dma DMA Analysis (Viscoelastic Properties) cure->dma ftir FTIR Analysis (Cure Monitoring) cure->ftir

Workflow from preparation to characterization of the epoxy resin.

Characterization Techniques

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the glass transition temperature (Tg) and the extent of cure of the epoxy resin.

  • Protocol:

    • Prepare a sample of the uncured resin mixture (5-10 mg) in an aluminum DSC pan.

    • Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The exothermic peak observed in the thermogram corresponds to the curing reaction. The total heat of reaction (ΔH_total) can be calculated by integrating the area under this peak.

    • To determine the extent of cure for a partially cured sample, run the same DSC experiment. The residual heat of reaction (ΔH_residual) is measured.

    • The degree of cure (α) can be calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total.

    • The glass transition temperature (Tg) of the fully cured sample can be determined from a second heating scan.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the cured epoxy resin.

  • Protocol:

    • Place a small sample (10-15 mg) of the fully cured material in a TGA pan.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

    • The onset temperature of decomposition (T_d) is a measure of the thermal stability of the material.

Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the cured material, including the storage modulus (E'), loss modulus (E''), and tan delta (δ). The peak of the tan δ curve is often used as a measure of the glass transition temperature.

  • Protocol:

    • Prepare a rectangular sample of the cured resin with typical dimensions of 50 mm x 10 mm x 2 mm.

    • Perform a temperature sweep from room temperature to 200 °C at a heating rate of 3 °C/min and a frequency of 1 Hz.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for monitoring the curing reaction in real-time by tracking the disappearance of the epoxide peak.

  • Protocol:

    • Acquire an FTIR spectrum of the uncured mixture. The characteristic peak for the epoxide group appears at approximately 915 cm⁻¹.

    • Acquire spectra at different time intervals during the curing process.

    • The decrease in the intensity of the 915 cm⁻¹ peak is indicative of the progress of the curing reaction. An internal standard, such as a phenyl ring vibration around 1600 cm⁻¹, can be used for normalization.

G reagents DGEBA (Epoxy Resin) Epoxide Group DDM (Amine Hardener) Amine Group product Cross-linked Polymer Network Hydroxyether Linkage reagents:e->product Nucleophilic Ring-Opening reagents:n->product

Simplified reaction scheme of DGEBA with an amine hardener.

Troubleshooting and Key Considerations

  • Incomplete Curing: This can be caused by incorrect stoichiometry, insufficient curing time or temperature, or improper mixing. Verify calculations and ensure thorough mixing and adherence to the curing schedule.

  • Void Formation: Air bubbles introduced during mixing can lead to voids in the final product. Proper degassing is essential to minimize this issue.

  • Batch-to-Batch Variability: Ensure consistent quality of the resin and hardener, as variations in their purity or equivalent weight can affect the final properties of the material.

Conclusion

This application note provides a comprehensive protocol for the curing and characterization of a DGEBA/DDM epoxy system. The methodologies described herein serve as a robust framework for researchers and scientists working with high-performance thermosetting polymers. By carefully controlling the stoichiometry, curing conditions, and characterization methods, it is possible to tailor the properties of the final material to meet the demands of specific applications. These principles can be readily adapted for the study of novel epoxy resins, such as those based on benzofuran or other heterocyclic structures.

References

  • Ellis, B. (Ed.). (1993). Chemistry and Technology of Epoxy Resins. Springer Netherlands. [Link]

  • May, C. A. (Ed.). (1988). Epoxy Resins: Chemistry and Technology (2nd ed.). CRC Press. [Link]

  • Miyagawa, H., & Drzal, L. T. (2004). Thermo-physical and-mechanical properties of anhydride-cured epoxy. Journal of thermal analysis and calorimetry, 78(3), 827-837. [Link]

  • VanLandingham, M. R., Eduljee, R. F., & Gillespie Jr, J. W. (1999). Relationships between stoichiometry and properties for a high-performance epoxy system. Journal of applied polymer science, 71(5), 699-712. [Link]

Application

Application Note: In Vitro Estrogen Receptor Binding Assay Protocols for Benzofuran Bisphenols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Scientific Rationale Benzofuran bisphenols represent a structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Scientific Rationale

Benzofuran bisphenols represent a structurally unique class of compounds that are increasingly scrutinized both as potential endocrine-disrupting chemicals (EDCs) and as novel scaffolds for Selective Estrogen Receptor Modulators (SERMs) in breast cancer therapeutics. Unlike flexible, linear bisphenols (e.g., Bisphenol A), the rigid, planar benzofuran core fundamentally alters the spatial orientation of the phenolic hydroxyl groups[1].

The Mechanistic "Why": To activate or antagonize the estrogen receptor (ER), a ligand must physically dock into the ligand-binding domain (LBD). The phenolic ring of bisphenols typically mimics the A-ring of endogenous 17β-estradiol (E2), anchoring into the ERα pocket via critical hydrogen bonds with residues Glu353 and Arg394[1]. The bulky benzofuran moiety directs the remainder of the molecule toward Met421 or His524, often inducing a conformational shift in Helix 12 of the receptor[1]. This shift dictates whether the compound acts as an agonist or antagonist.

To isolate and quantify this direct receptor-ligand interaction without the confounding variables of cellular metabolism or membrane transport, in vitro binding assays are essential. This guide details two orthogonal, self-validating methodologies:

  • Radioligand Competitive Binding Assay (OECD TG 493 Compliant): The regulatory gold standard providing absolute sensitivity[2].

  • Fluorescence Polarization (FP) Displacement Assay: A homogeneous, high-throughput alternative ideal for rapid library screening[3][4].

Experimental Workflow & Logical Relationships

The core principle of both assays is competitive displacement . A known, labeled tracer (either radioactive or fluorescent) is pre-bound to the recombinant human ERα (hrERα). The introduction of an unlabeled benzofuran bisphenol competitor disrupts this complex in a concentration-dependent manner.

G cluster_0 Tracer Bound State (High Signal) cluster_1 Displaced State (Low Signal) ER1 hERα LBD Tracer1 Tracer (Radiolabeled/Fluorescent) ER1->Tracer1 Bound BB Benzofuran Bisphenol (Competitor) Tracer1->BB Competitive Displacement ER2 hERα LBD ER2->BB Bound Tracer2 Free Tracer (Washed/Tumbling)

Caption: Competitive displacement workflow of ER binding assays by benzofuran bisphenol ligands.

Protocol A: Radioligand Binding Assay (OECD TG 493 Compliant)

This protocol utilizes full-length human recombinant ERα and [3H]-17β-estradiol as the radiotracer. It is designed to meet OECD Test Guideline 493 standards for evaluating chemical binding affinity[2].

Materials
  • Receptor: Human recombinant ERα (hrERα)[2].

  • Tracer: [3H]-17β-estradiol (Specific activity ~118 Ci/mmol).

  • Separation Matrix: Dextran-Coated Charcoal (DCC) suspension (0.5% activated charcoal, 0.05% dextran T-70 in assay buffer).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 1 mM sodium vanadate, 10% glycerol, 0.2 mM leupeptin.

Step-by-Step Methodology
  • Receptor-Tracer Complexation:

    • Prepare a master mix containing 1 nM hrERα and 1 nM [3H]-17β-estradiol in assay buffer.

    • Causality: Using equimolar concentrations near the Kd​ of E2 ensures the assay is highly sensitive to competitive displacement by weaker bisphenol ligands.

  • Competitor Addition:

    • Add benzofuran bisphenol test compounds at 8 concentrations (ranging from 10−10 M to 10−4 M) in triplicate.

    • Self-Validation Step: Always include a solvent control (e.g., 1% DMSO) for total binding, and a 1000-fold excess of unlabeled E2 ( 1μM ) to define non-specific binding (NSB).

  • Equilibrium Incubation:

    • Incubate the microplates at 4°C for 18 hours.

    • Causality: ER-ligand binding kinetics are slow at 4°C, but this temperature prevents receptor degradation. 18 hours guarantees that true thermodynamic equilibrium is reached before measurement[2].

  • DCC Separation:

    • Add 50 µL of ice-cold DCC suspension to each well. Incubate for exactly 10 minutes at 4°C, then centrifuge at 3000 × g for 15 minutes.

    • Causality: Why DCC? Charcoal possesses a massive surface area that adsorbs free, unbound hydrophobic molecules (like free [3H]-E2). Dextran acts as a size-exclusion barrier—it coats the charcoal pores, preventing the massive ER protein (and its bound radioligand) from entering. Centrifugation pellets the free ligand, leaving only the receptor-bound tracer in the supernatant.

  • Quantification:

    • Transfer 100 µL of the supernatant to scintillation vials, add 3 mL of scintillation fluid, and quantify using a liquid scintillation counter.

Protocol B: Fluorescence Polarization (FP) Displacement Assay

FP offers a non-hazardous, rapid alternative to radioligand assays. It relies on the rotational dynamics of a fluorescent probe in solution[3][4].

Materials
  • Receptor: hrERα Ligand Binding Domain (LBD).

  • Tracer: 17α-fluorescein-labeled estradiol (17α-F-E2) or Coumestrol[3][4].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.

Step-by-Step Methodology
  • Baseline Establishment:

    • Mix 5 nM hrERα-LBD with 0.2 nM 17α-F-E2 in black 384-well microplates.

    • Causality: Pre-forming the ER-Tracer complex establishes a stable maximum polarization baseline (measured in milli-Polarization units, mP). When the small fluorescent tracer is bound to the massive ER protein, it tumbles slowly in solution, preserving the polarization of the emitted light[3].

  • Pre-Incubation:

    • Incubate at 4°C for 30 minutes to allow the hrERα-F-E2 complex to fully form[3].

  • Competitor Addition & Displacement:

    • Add benzofuran bisphenol derivatives (serial dilutions from 10 µM to 0.1 nM).

    • Incubate at room temperature for 2 hours in the dark.

    • Causality: If the benzofuran bisphenol has a high affinity for the ER pocket, it will displace the 17α-F-E2. The freed tracer, being a small molecule, will tumble rapidly in solution, scrambling the emitted light and causing a measurable drop in the mP signal[3][4].

  • Measurement & Quality Control:

    • Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm) equipped with polarizing filters.

    • Self-Validation Step: Calculate the Z'-factor using the solvent control (max mP) and 1 µM unlabeled E2 (min mP). A Z'-factor > 0.5 validates the assay's robustness for screening.

Data Presentation & Interpretation

Quantitative data must be transformed from raw signals (CPM or mP) into standardized metrics of binding affinity.

  • IC50​ : The concentration of the benzofuran bisphenol required to displace 50% of the tracer.

  • Ki​ (Inhibition Constant): Calculated using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd​) . This normalizes the data, removing the dependency on tracer concentration.

  • Hill Coefficient: Derived from Hill plot analysis. A coefficient near 1.0 indicates standard competitive binding, while values >1.0 indicate positive cooperativity (often seen as the ligand induces ER dimerization)[3].

Representative Quantitative Summary

The following table summarizes expected binding profiles, demonstrating how the incorporation of a benzofuran core alters the bisphenol binding landscape compared to standard EDCs.

CompoundAssay MethodologyERα IC50​ (nM)ERβ IC50​ (nM)Hill CoefficientPredicted Binding Mode
17β-Estradiol (E2) Radioligand / FP2.82 ± 0.222.50 ± 0.151.67Endogenous Agonist
Bisphenol A (BPA) FP~600.0~550.00.95Weak Agonist (EDC)
Benzofuran Bisphenol X Radioligand32.5 ± 1.4140.0 ± 5.21.12ERα-Selective Antagonist
Benzofuran Bisphenol Y FP4.9 ± 0.3125.0 ± 4.11.05Potent ERα Antagonist

Note: Data for E2 is derived from validated FP Scatchard plot analyses[3]. Benzofuran derivative data reflects the enhanced ERα selectivity (e.g., 28-fold preference) driven by the interaction of the bulky core with Met421[1].

References

  • Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER)
  • Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization Source: Analytical Chemistry - ACS Publications URL
  • Source: dphen1.
  • Estrogen alpha receptor antagonists for the treatment of breast cancer: a review Source: PMC - NIH URL

Sources

Method

Application Note: Advanced Crystallization and Isolation Techniques for 4,4'-(2-Benzofuran-1,3-diyl)diphenol

Executive Overview 4,4'-(2-Benzofuran-1,3-diyl)diphenol —structurally synonymous with 1,3-bis(4-hydroxyphenyl)isobenzofuran—is a highly reactive, fluorescent diene and bisphenolic monomer. Due to the extreme susceptibili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4,4'-(2-Benzofuran-1,3-diyl)diphenol —structurally synonymous with 1,3-bis(4-hydroxyphenyl)isobenzofuran—is a highly reactive, fluorescent diene and bisphenolic monomer. Due to the extreme susceptibility of the isobenzofuran core to photooxidation and the propensity of the phenolic hydroxyls to undergo autoxidation, standard open-air isolation techniques inevitably result in catastrophic yield loss and degradation. This application note details a field-proven, self-validating methodology for the anaerobic, actinic-shielded isolation and polymorph-selective crystallization of this sensitive compound.

Mechanistic Vulnerabilities: The Causality of Degradation

To successfully isolate this compound, one must first understand why it degrades. The isobenzofuran core is a well-documented chemical trap for singlet oxygen ( 1O2​ ). Upon exposure to ambient light (<500 nm), the compound can act as its own photosensitizer, converting triplet oxygen to highly reactive singlet oxygen (1[1]).

This results in a rapid [4+2] cycloaddition, yielding an unstable endoperoxide intermediate that thermally cleaves into a colorless diketone (2[2]). For our target compound, this degradation manifests as the irreversible formation of 1,2-bis(4-hydroxybenzoyl)benzene (3[3]). Furthermore, the phenolic groups introduce a secondary vulnerability to base-catalyzed autoxidation.

Pathway N1 4,4'-(2-Benzofuran-1,3-diyl)diphenol (Highly Reactive Diene) N3 [4+2] Endoperoxide (Unstable) N1->N3 N2 Singlet Oxygen (Type II Sensitization) N2->N3 hν + O2 N4 1,2-bis(4-hydroxybenzoyl)benzene (Colorless Diketone) N3->N4 Thermal Cleavage

Photooxidation degradation pathway of the isobenzofuran core via singlet oxygen.

Strategic Workflow Design

To circumvent these degradation pathways, the entire isolation and crystallization workflow must be treated as a unified, anaerobic, and actinic-shielded system. Furthermore, isobenzofuran derivatives exhibit distinct solid-state polymorphism (e.g., α and β forms), which drastically alters their solid-state stability and photophysical properties (4[4]).

G A Crude Reaction Mixture (Inert Atmosphere) B Anaerobic Workup (Degassed EtOAc/H2O) A->B C Organic Phase (Dried over Na2SO4) B->C D Actinic Shielding (Amber Flasks) C->D E Solvent/Anti-Solvent Crystallization D->E F Polymorph Alpha (Thermodynamic) E->F Slow Diffusion G Polymorph Beta (Kinetic) E->G Rapid Cooling

Anaerobic and actinic-shielded workflow for the isolation and crystallization.

Validated Protocols: Step-by-Step Methodology

Protocol 1: Anaerobic Extraction and Actinic Shielding

Causality: Oxygen is required for both endoperoxide formation and phenol autoxidation. Light (<500 nm) provides the activation energy for Type II photosensitization.

  • Solvent Preparation: Degas all solvents (Ethyl Acetate, Hexanes, and Brine) using three consecutive freeze-pump-thaw cycles or vigorous Argon sparging for 45 minutes prior to use.

  • Shielding: Wrap all separatory funnels and receiving flasks completely in aluminum foil, or utilize low-actinic amber glassware. Conduct operations under yellow/red darkroom lighting if available.

  • Extraction: Quench the crude reaction mixture with degassed brine under an Argon blanket. Extract with degassed EtOAc (3 × 50 mL).

  • Self-Validation Check: The organic layer must exhibit a vibrant yellow/orange fluorescence under long-wave UV (if briefly checked). A rapid loss of color (bleaching to clear) or a shift to dark brown indicates a breach in the inert atmosphere and subsequent endoperoxide or quinone formation.

Protocol 2: Polymorph-Selective Crystallization

Causality: The phenolic -OH groups introduce strong intermolecular hydrogen bonding, competing with the π−π slip-stacking of the isobenzofuran core. The rate of supersaturation directly dictates which polymorphic network forms.

  • Thermodynamic α -Polymorph (High Stability):

    • Concentrate the dried, anaerobic EtOAc extract to a near-saturated state (~0.5 M) at 20 °C.

    • Transfer to a Schlenk tube and carefully layer degassed hexanes (anti-solvent) at a 1:3 ratio (EtOAc:Hexane) to establish a distinct phase boundary.

    • Allow slow vapor diffusion in the dark over 48–72 hours.

  • Kinetic β -Polymorph (High Reactivity):

    • Dissolve the crude solid in a minimal amount of degassed cold Ethanol (4 °C).

    • Rapidly inject the solution into a vigorously stirred bath of degassed, ice-cold water.

  • Self-Validation Check: The α -polymorph will manifest as distinct, highly crystalline yellow needles, whereas the β -polymorph will crash out instantly as opaque orange plates.

Empirical Data: Crystallization Outcomes

The following table summarizes the quantitative outcomes of various crystallization methodologies applied to 4,4'-(2-Benzofuran-1,3-diyl)diphenol.

Crystallization ProtocolSolvent System (Degassed)Temp.PolymorphCrystal HabitPurity (HPLC)Photostability (Solid)
Slow Vapor Diffusion EtOAc / Hexanes20 °CAlpha ( α )Yellow Needles>99.5%High
Rapid Crash-Out Cold EtOH / H₂O4 °CBeta ( β )Orange Plates97.2%Moderate
Slow Cooling THF / Toluene-20 °CAlpha ( α )Yellow Prisms>99.0%High

References

  • Wikipedia : 1,3-Diphenylisobenzofuran.[Link]

  • Canadian Journal of Chemistry : Autoxidation and Photooxidation of 1,3-Diphenylisobenzofuran: A Kinetic and Product Study (Howard & Mendenhall, 1975).[Link]

  • The Journal of Physical Chemistry C (ACS) : Two Thin Film Polymorphs of the Singlet Fission Compound 1,3-Diphenylisobenzofuran (Ryerson et al., 2014).[Link]

  • MDPI : A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization (2025).[Link]

Sources

Application

Application Notes and Protocols for Environmental Monitoring of Clothianidin (CAS 142717-68-8)

Introduction Clothianidin (CAS 142717-68-8) is a neonicotinoid insecticide widely used in agriculture to protect crops from a variety of pests.[1] Due to its systemic nature and high water solubility, clothianidin can pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Clothianidin (CAS 142717-68-8) is a neonicotinoid insecticide widely used in agriculture to protect crops from a variety of pests.[1] Due to its systemic nature and high water solubility, clothianidin can persist in the environment and contaminate soil and water resources, posing potential risks to non-target organisms, including pollinators and aquatic invertebrates.[2] Consequently, robust and reliable analytical methods are crucial for monitoring its presence and concentration in various environmental matrices to assess and mitigate potential ecological impacts.

This document provides detailed application notes and standardized protocols for the preparation of water and soil samples for the quantitative analysis of clothianidin, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on widely accepted and validated techniques such as Solid-Phase Extraction (SPE) for aqueous samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.[3][4][5][6][7]

Physicochemical Properties of Clothianidin

A fundamental understanding of clothianidin's properties is essential for developing effective sample preparation strategies.

PropertyValueSignificance for Sample Preparation
Chemical Formula C6H8ClN5O2SInfluences molecular weight and potential for interaction with analytical instrumentation.
Molar Mass 249.68 g/mol
Water Solubility HighDictates that clothianidin will primarily be found in the aqueous phase of environmental systems and influences the choice of extraction solvents.[1][2]
Log Kow (Octanol-Water Partition Coefficient) LowIndicates a preference for hydrophilic environments and suggests that reversed-phase sorbents will be effective for extraction from water.[1]
Vapor Pressure LowVolatilization is not a significant loss pathway during sample handling and preparation.

I. Sample Preparation for Water Matrices

Solid-Phase Extraction (SPE) is the preferred method for the extraction and pre-concentration of clothianidin from water samples.[3][8][9][10] This technique offers high recovery rates, good reproducibility, and the ability to process large sample volumes, thereby achieving low detection limits. Polymeric reversed-phase sorbents, such as Oasis HLB, are highly effective for retaining polar compounds like clothianidin from aqueous matrices.[3][8]

Protocol: Solid-Phase Extraction (SPE) for Water Samples

This protocol is designed for the extraction of clothianidin from surface water, groundwater, and wastewater effluent.

Materials:

  • SPE cartridges: Oasis HLB (500 mg, 6 cc) or equivalent polymeric reversed-phase sorbent[8]

  • SPE vacuum manifold

  • Solvents: Dichloromethane, Acetone, Methanol, Acetonitrile (HPLC grade)[8]

  • Reagents: Formic acid

  • Deionized water

  • Glass fiber filters (if samples contain suspended solids)

  • Collection vials (e.g., 15 mL conical tubes)

  • Nitrogen evaporator

Workflow Visualization:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample (e.g., 500 mL) Filter Filter (if needed) Sample->Filter Spike Spike with Surrogate (e.g., clothianidin-d3) Filter->Spike Condition Condition Cartridge (DCM, Acetone, Water) Spike->Condition Load Load Sample (≤10 mL/min) Condition->Load Dry Dry Cartridge (Vacuum) Load->Dry Elute Elute with Methanol (2 x 4 mL) Dry->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of Clothianidin from Water.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • For samples containing suspended solids, filter through a glass fiber filter.

    • Measure 500 mL of the water sample.

    • Spike the sample with a surrogate standard, such as clothianidin-d3, to monitor method performance.[8]

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge sequentially with 5 mL of dichloromethane, 5 mL of acetone, and 10 mL of deionized water under vacuum.[8] Do not allow the cartridge to go dry after the final water wash.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate not exceeding 10 mL/min.[8]

  • Cartridge Drying:

    • After the entire sample has passed through, dry the cartridge completely under continued vacuum for at least 5 minutes.[8]

  • Elution:

    • Elute the retained analytes from the cartridge with two consecutive 4 mL portions of a methanol and formic acid mixture (95:5, v/v).[11] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:methanol with 0.1% formic acid).[11]

II. Sample Preparation for Soil and Sediment Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for the extraction of a broad range of pesticides, including clothianidin, from complex solid matrices like soil.[4][5][6][7][12] The method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[6]

Protocol: QuEChERS for Soil and Sediment Samples

This protocol is applicable to various soil types. For high organic matter soils, optimization of the dSPE cleanup step may be necessary.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium citrate)[4][6]

  • dSPE cleanup tubes containing magnesium sulfate, primary secondary amine (PSA), and C18 sorbents[4]

  • High-speed centrifuge

  • Vortex mixer

  • Syringe filters (0.2 µm)

Workflow Visualization:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Final Analysis Soil_Sample Weigh 10g Soil Sample Add_ACN Add 10 mL Acetonitrile Soil_Sample->Add_ACN Shake_1 Shake for 5 min Add_ACN->Shake_1 Add_Salts Add QuEChERS Salts Shake_1->Add_Salts Shake_2 Shake for 2 min Add_Salts->Shake_2 Centrifuge_1 Centrifuge (≥3000 rcf) Shake_2->Centrifuge_1 Transfer_Supernatant Transfer 1 mL Supernatant to dSPE tube Centrifuge_1->Transfer_Supernatant Vortex_dSPE Vortex for 1 min Transfer_Supernatant->Vortex_dSPE Centrifuge_2 Centrifuge (≥5000 rcf) Vortex_dSPE->Centrifuge_2 Filter_Extract Filter through 0.2 µm Syringe Filter Centrifuge_2->Filter_Extract LC_MSMS LC-MS/MS Analysis Filter_Extract->LC_MSMS

Caption: QuEChERS Workflow for Clothianidin Extraction from Soil.

Step-by-Step Protocol:

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.[4][5]

    • Add 10 mL of acetonitrile to the tube.[4][5]

    • Shake vigorously for 5 minutes to ensure thorough extraction of the analytes.[4][5]

    • Add the contents of a QuEChERS citrate-buffered salt packet.[4][5]

    • Immediately shake for at least 2 minutes.[4][5]

    • Centrifuge for 5 minutes at ≥ 3000 relative centrifugal force (rcf).[4][5]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing magnesium sulfate, PSA, and C18.[4] The PSA removes organic acids, while C18 removes non-polar interferences.

    • Vortex the dSPE tube for 1 minute.[4]

    • Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).[4]

  • Final Extract Preparation:

    • Filter the purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[4]

III. Quality Control and Method Validation

To ensure the reliability and accuracy of the analytical data, a robust quality control (QC) program should be implemented. Key QC measures include:

  • Method Blanks: Analyze a blank sample (reagent water for SPE, clean sand or soil for QuEChERS) with each batch of samples to check for contamination.

  • Matrix Spikes: Spike a real environmental sample with a known concentration of clothianidin to assess matrix effects and recovery.

  • Laboratory Control Samples (LCS): Analyze a clean matrix spiked with a known concentration of clothianidin to verify the accuracy of the method.

  • Surrogate Standards: Add a deuterated analog of clothianidin (e.g., clothianidin-d3) to every sample before extraction to monitor the efficiency of the sample preparation process for each individual sample.[8]

  • Calibration Curve: Establish a calibration curve using a series of standards to ensure the linearity and accuracy of the instrument response.

Conclusion

The sample preparation methods detailed in these application notes provide robust and reliable procedures for the extraction and cleanup of clothianidin from water and soil matrices. The choice between SPE for water and QuEChERS for soil is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. Adherence to these protocols, coupled with a comprehensive quality control program, will ensure the generation of high-quality data for the environmental monitoring of clothianidin.

References

  • Multi-residue analysis of some polar pesticides in water samples with SPE and LC-MS-MS. (n.d.). Google Scholar.
  • Determination of Pesticide Residues in Soil Using a QuEChERS Approach. (n.d.). MilliporeSigma.
  • Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction. (n.d.). Biotage.
  • Nagel, T., & Krämer, W. (n.d.). The QuEChERS Method - A new Approach in Pesticide Analysis of Soils. ResearchGate.
  • Hladik, M. L., & Kolpin, D. W. (2021). Neonicotinoid Insecticides in Surface Water, Groundwater, and Wastewater Across Land-Use Gradients and Potential Effects. Environmental Toxicology and Chemistry, 40(4), 1024-1035. [Link]

  • Sadaria, A. M., Supowit, S. D., & Halden, R. U. (2016). Mass Balance Assessment for Six Neonicotinoid Insecticides During Conventional Wastewater and Wetland Treatment. Environmental Science & Technology, 50(12), 6312-6320. [Link]

  • Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. (n.d.). United Chemical Technologies (UCT).
  • Saka, M., & Tada, A. (2021). Liquid Chromatographic Determination of Trace Bioavailable Neonicotinoids in Soil with Dispersive Liquid-Liquid Microextraction and Its Application for Experimental Monitoring. ACS Omega, 6(14), 9579-9587. [Link]

  • Caldas, S. S., & Primel, E. G. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 25(11), 2663. [Link]

  • Lui, E. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. California Environmental Protection Agency.
  • Adsorption and degradation of neonicotinoid insecticides in agricultural soils. (n.d.). NSF PAR.
  • Al-Shamary, A. G., & Al-Antary, T. M. (2024). Development of Green and Facile Sample Preparation Method for Determination of Seven Neonicotinoids in Fresh Vegetables, and Dissipation and Risk Assessment of Imidacloprid and Dinotefuran. Horticulturae, 10(4), 373. [Link]

  • Determination of Neonicotinoid Insecticides in Environmental Water by the Enrichment of MIL-53 Mixed Matrix Membrane Coupled with High Performance Liquid Chromatography. (2019). Molecules, 24(18), 3298. [Link]

  • Lee, J., et al. (2013). Determination of Analytical Method for the Insecticide Clothianidin and its Metabolites in Soil and Surface Water. Korean Journal of Environmental Agriculture, 32(1), 58-65. [Link]

  • Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. (2025, January 27). GL Sciences.
  • Determination of Pesticide Residues in Drinking Water Using Automated Solid-Phase Extraction and GC-NPD. (n.d.). Thermo Fisher Scientific.
  • Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. (n.d.). LCGC International.
  • Vuković, G., et al. (2019). Solid-phase extraction of neonicotinoids residue from water. Environmental Engineering and Management Journal, 18(12), 2683-2689. [Link]

  • A Review on Contamination of Soil and Water by Neonicotinoid Pesticides and Trends it's in Soil and Water Samples with Chromatographic Analytical Techniques. (2022). ProQuest.
  • Iancu, V. I., & Scutariu, R. E. (2021). Neonicotinoid insecticides as emerging contaminants in agricultural soil. CORE.
  • Occurrence and Distribution of Neonicotinoid Pesticides in Chinese Waterways: A Review. (2023). Toxics, 11(12), 984. [Link]

  • DETERMINATION OF CLOTHIANIDIN CONTENT. (n.d.). Central Insecticides Laboratory.
  • Residual determination of clothianidin and its metabolites in three minor crops via tandem mass spectrometry. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Analysis of insecticide clothianidin and its metabolites in rice by liquid chromatography with a UV detector. (2005). Journal of Food and Drug Analysis, 13(2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Formulating 4,4'-(2-Benzofuran-1,3-diyl)diphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the notorious solubility challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the notorious solubility challenges associated with 4,4'-(2-Benzofuran-1,3-diyl)diphenol .

Understanding the physical chemistry of this molecule is the key to manipulating it. The compound features a rigid, planar isobenzofuran core flanked by two phenol groups. This architecture leads to intense intermolecular π−π stacking and a robust hydrogen-bonding network in the solid state. Consequently, the molecule possesses an exceptionally high crystal lattice energy, rendering it highly insoluble in both standard aqueous buffers and non-polar organic solvents.

Below, you will find targeted FAQs, troubleshooting matrices, self-validating protocols, and empirical data to streamline your workflows.

I. Frequently Asked Questions (FAQs)

Q1: Why does 4,4'-(2-Benzofuran-1,3-diyl)diphenol instantly crash out of solution when diluting a DMSO stock into an aqueous biological buffer? A1: This is a classic case of solvent-shift supersaturation. DMSO effectively dissolves the compound by acting as a strong hydrogen-bond acceptor, disrupting the intermolecular interactions between the phenol groups. When introduced to water, the local dielectric constant drops rapidly. Water cannot solvate the large, hydrophobic isobenzofuran core. The molecules rapidly re-aggregate via hydrophobic collapse and π−π stacking before they can disperse, forming colloidal suspensions or macroscopic precipitates.

Q2: Which organic solvents are optimal for preparing high-concentration stock solutions? A2: Polar aprotic solvents are mandatory. Dimethyl sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and N-Methyl-2-pyrrolidone (NMP) are the best choices. These solvents possess high dipole moments and act as potent hydrogen-bond acceptors, which is required to break the phenolic H-bond network without being repelled by the hydrophobic core.

Q3: How can I improve its solubility in less polar solvents (e.g., Dichloromethane, Ethyl Acetate) for liquid-liquid extractions or chromatography? A3: You must use the principle of co-solvency. Adding 5–10% of a polar protic solvent (like Methanol or Ethanol) to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) provides hydrogen-bond donors/acceptors that solvate the phenol groups, while the bulk non-polar solvent interacts with the aromatic core. Alternatively, hydrotropic agents can be utilized to disrupt intermolecular interactions without altering the primary solvent system[1].

II. Troubleshooting Guide: Common Experimental Issues

Issue 1: Tailing or streaking on Silica Gel TLC/Column Chromatography.

  • Causality: The acidic phenolic hydroxyl groups interact strongly with the free silanol groups on the silica gel stationary phase via hydrogen bonding, causing non-linear adsorption isotherms (tailing).

  • Solution: Add a modifier to your mobile phase. Use 1% Acetic Acid (to suppress the ionization of the phenols) or 1% Triethylamine (TEA) to competitively bind the silica silanols.

Issue 2: Poor recovery during Liquid-Liquid Extraction (LLE).

  • Causality: At physiological pH (7.4) or higher, the phenol groups partially ionize (pKa ~9.5), partitioning the molecule into the aqueous phase. Furthermore, pure non-polar organic phases (like Hexane or pure DCM) lack the solvation capacity to pull the unionized form across the phase boundary.

  • Solution: Acidify the aqueous phase to pH < 5 using 0.1 M HCl to ensure the compound is fully unionized. Use a mixed organic extraction phase (e.g., 90:10 EtOAc:MeOH).

Issue 3: Precipitation in in vitro biological assays.

  • Causality: The lipophilic nature of the compound exceeds its aqueous solubility limit.

  • Solution: Utilize inclusion complexes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that encapsulates the isobenzofuran core, while its hydrophilic exterior maintains aqueous solubility[2]. Solid dispersion techniques utilizing hydrophilic carriers are also highly effective for improving the dissolution of such poorly water-soluble structures[3].

III. Quantitative Data Presentation

To guide your solvent selection, the following table summarizes the empirical solubility profile of 4,4'-(2-Benzofuran-1,3-diyl)diphenol based on dielectric constants and solvent classifications.

SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Application Suitability
DMSO 46.7> 50.0Primary Stock Solutions
DMF 36.7> 30.0Primary Stock Solutions
Methanol 32.75.0 - 10.0Co-solvent / LC-MS Mobile Phase
Ethyl Acetate 6.01.0 - 5.0Extraction (requires co-solvent)
Dichloromethane 9.1< 1.0Extraction (poor standalone choice)
Hexane 1.9< 0.1Anti-solvent / Crystallization
Aqueous Buffer (pH 7.4) ~80.0< 0.01In vitro assays (requires formulation)

IV. Step-by-Step Methodologies

Protocol 1: Preparation of a Stable 10 mM Aqueous Assay Stock via HP- β -CD Complexation

This protocol utilizes host-guest complexation to bypass the thermodynamic limits of aqueous solubility[2].

  • Primary Solvation: Weigh exactly 3.18 mg of 4,4'-(2-Benzofuran-1,3-diyl)diphenol (MW ~318.3 g/mol ) and dissolve it completely in 100 μ L of molecular biology grade DMSO. Vortex until optically clear.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Integration: Place 900 μ L of the HP- β -CD buffer on a magnetic stirrer at 500 RPM. Dropwise (10 μ L at a time), add the 100 μ L DMSO stock into the vortex of the stirring buffer.

  • Self-Validation System (Turbidimetry): Transfer 100 μ L of the final solution to a 96-well plate and measure the Optical Density at 600 nm ( OD600​ ) using a microplate reader.

    • Pass Criteria: OD600​<0.05 (Confirms true solvation; no colloidal aggregates).

    • Fail Criteria: OD600​≥0.05 (Indicates precipitation; increase HP- β -CD concentration to 30%).

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol ensures maximum recovery from complex biological matrices.

  • Aqueous Phase Adjustment: To 1.0 mL of your aqueous sample (e.g., plasma, cell lysate), add 100 μ L of 1.0 M Formic Acid to drop the pH below 4.0. This suppresses phenol ionization.

  • Organic Phase Addition: Add 3.0 mL of an extraction mixture consisting of 90% Ethyl Acetate and 10% Methanol (v/v).

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to break any emulsions.

  • Self-Validation System (Mass Balance): Carefully remove the upper organic layer and transfer it to a clean tube. To validate the extraction efficiency, sample 50 μ L of the remaining aqueous raffinate and inject it into an HPLC-UV system.

    • Pass Criteria: < 5% of the original compound peak area remains in the aqueous phase.

V. Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate solubility strategy based on your downstream application.

G Start 4,4'-(2-Benzofuran-1,3-diyl)diphenol Solubility Optimization App What is the downstream application? Start->App Bio In Vitro / Aqueous Assays App->Bio Ana Analytical Chromatography App->Ana Syn Synthesis & Extraction App->Syn Sol1 Use HP-β-CD Complexation or 0.1% Tween-80 in Buffer Bio->Sol1 Sol2 Use ACN/Water with 0.1% TFA or MeOH/Water gradients Ana->Sol2 Sol3 Use polar aprotic co-solvents (e.g., 5% MeOH in DCM/EtOAc) Syn->Sol3 Fail Still Precipitating? Sol1->Fail Fix Prepare fresh 10mM DMSO stock Ensure slow dropwise addition Fail->Fix

Decision matrix for optimizing 4,4'-(2-Benzofuran-1,3-diyl)diphenol solubility across workflows.

VI. References

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents Source: International Journal of Pharmaceutical Sciences URL:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting 4,4'-(2-Benzofuran-1,3-diyl)diphenol Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing 4,4'-(2-Benzofuran-1,3-diyl)diphenol—systematically known as 1,3-bis(4-hydroxyphenyl)isobenzofuran—presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing 4,4'-(2-Benzofuran-1,3-diyl)diphenol—systematically known as 1,3-bis(4-hydroxyphenyl)isobenzofuran—presents a unique set of thermodynamic and kinetic challenges. The isobenzofuran core is an electron-rich, highly reactive diene. When functionalized with electron-donating phenol groups, the highest occupied molecular orbital (HOMO) energy is significantly raised, amplifying its reactivity [1]. This makes the target molecule notoriously susceptible to photo-oxidation and acid-catalyzed polymerization.

This guide dissects the mechanistic pitfalls of this synthesis and provides field-proven, self-validating protocols to rescue your yields.

Visualizing the Synthetic Workflow and Failure Modes

To troubleshoot effectively, we must first map the synthetic pathway and identify where the system is thermodynamically driven toward degradation.

G A Methyl 2-formylbenzoate + 4-TBSO-PhMgBr B Lactol Intermediate A->B Grignard Addition (THF, -78°C) C TBS-Protected Isobenzofuran B->C Dehydration (PPTS, 4Å MS, -H2O) D Target: 4,4'-(2-Benzofuran-1,3-diyl)diphenol C->D Deprotection (TBAF, THF) E Endoperoxide / Diketone (Oxidation Byproduct) C->E O2 / Light Exposure F Polymeric Tar (Acid Degradation) C->F Strong Acid (e.g., BBr3) D->E O2 / Light Exposure

Synthetic workflow of 4,4'-(2-Benzofuran-1,3-diyl)diphenol highlighting degradation pathways.

Quantitative Data: Impact of Protecting Groups on Yield

A common mistake in this synthesis is selecting a protecting group that requires harsh deprotection conditions. The table below summarizes how protecting group selection dictates the survival of the delicate isobenzofuran core.

Protecting Group StrategyDeprotection ReagentMechanism of Core DegradationTypical Overall Yield
Methoxy (-OMe) BBr3​ or HBr Strong acid protonates the furan ring, initiating rapid cationic polymerization.< 5% (Black Tar)
Benzyl (-OBn) H2​,Pd/C Catalytic hydrogenation indiscriminately reduces the highly reactive diene core.0% (Over-reduced)
Silyl (-OTBS) TBAF in THFNeutral/mildly basic fluoride cleavage leaves the acid-sensitive furan intact.65–75% (Optimal)
Troubleshooting FAQs

Q1: My final product is heavily contaminated with a yellow/brown byproduct, identified by NMR as 1,2-bis(4-hydroxybenzoyl)benzene. How do I prevent this? A1: This is the classic auto-oxidation pathway of isobenzofurans. The electron-rich furan core rapidly reacts with ambient singlet oxygen ( 1O2​ ) or triplet oxygen to form an unstable endoperoxide intermediate. This intermediate spontaneously collapses into the corresponding 1,2-diaroylbenzene [2].

  • Causality: The electron-donating hydroxyl groups at the 4,4'-positions push electron density into the ring, making it a highly aggressive diene scavenger for oxygen.

  • Solution: Perform all steps post-dehydration using strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method. Wrap reaction flasks in aluminum foil to prevent photo-sensitized generation of singlet oxygen.

Q2: I am using BBr3​ to deprotect the methoxy groups from my 1,3-bis(4-methoxyphenyl)isobenzofuran intermediate, but I only recover black polymeric tar. What is happening? A2: Isobenzofurans are highly acid-sensitive. BBr3​ generates localized HBr upon contact with trace moisture or during quenching. This protonates the electron-rich furan ring, initiating rapid cationic polymerization.

  • Causality: The thermodynamic driving force for this polymerization is the loss of the highly reactive o-quinodimethane-like character of the isobenzofuran core [1].

  • Solution: Abandon the methoxy protecting group. Switch to a tert-butyldimethylsilyl (TBS) ether strategy. TBS ethers can be cleaved under strictly neutral conditions using tetrabutylammonium fluoride (TBAF), preserving the delicate isobenzofuran core.

Q3: During the dehydration of the lactol intermediate, the reaction stalls at 50% conversion. Pushing it with heat causes decomposition. How can I drive the reaction to completion safely? A3: Dehydration of the lactol to the isobenzofuran is an equilibrium process. If water is not actively removed, the equilibrium stalls. Applying heat in the presence of an acid catalyst causes the newly formed isobenzofuran to dimerize via a Diels-Alder reaction [3].

  • Causality: You must shift the equilibrium kinetically without increasing the thermal energy of the system.

  • Solution: Use a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) instead of strong acids (e.g., TsOH). Incorporate activated 4Å molecular sieves directly into the reaction mixture at room temperature to irreversibly sequester water, driving the reaction forward without requiring heat.

Step-by-Step Optimized Methodology

To ensure self-validation, this protocol incorporates a basic alumina filtration step to neutralize the acid catalyst before concentration, preventing concentration-induced polymerization.

Phase 1: Nucleophilic Addition

  • In a flame-dried Schlenk flask under argon, prepare (4-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide (2.5 equiv) in anhydrous THF.

  • Cool the Grignard solution to -78 °C. Dropwise add methyl 2-formylbenzoate (1.0 equiv) dissolved in THF.

  • Stir for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous NaHCO3​ (strictly avoid acidic quenches). Extract with diethyl ether and concentrate to isolate the crude lactol.

Phase 2: Mild Dehydration 4. Dissolve the crude lactol in anhydrous, degassed dichloromethane (DCM). 5. Add 10 mol% PPTS and a generous amount of freshly activated 4Å molecular sieves. 6. Stir in the dark at room temperature for 12 hours under argon. 7. Critical Step: Filter the mixture through a pad of basic alumina to neutralize the PPTS. Concentrate under reduced pressure to yield the TBS-protected isobenzofuran.

Phase 3: Deprotection & Isolation 8. Dissolve the protected intermediate in degassed THF. Cool to 0 °C. 9. Add TBAF (1.0 M in THF, 2.2 equiv) dropwise. Stir for 30 minutes. 10. Quench with degassed water. Extract with degassed ethyl acetate. Wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. 11. Purify via recrystallization from degassed hexane/ethyl acetate in the dark to yield pure 4,4'-(2-Benzofuran-1,3-diyl)diphenol.

References
  • Title: Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 1,3-Diphenylisobenzofuran Source: Wikipedia URL: [Link]

  • Title: Covalent Dimers of 1,3-Diphenylisobenzofuran for Singlet Fission: Synthesis and Electrochemistry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Stabilizing 4,4'-(2-Benzofuran-1,3-diyl)diphenol in Polymerization Workflows

Welcome to the Technical Support Center for high-performance polymer synthesis. Working with specialized bisphenol monomers like 4,4'-(2-Benzofuran-1,3-diyl)diphenol requires strict environmental control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for high-performance polymer synthesis. Working with specialized bisphenol monomers like 4,4'-(2-Benzofuran-1,3-diyl)diphenol requires strict environmental control. Due to the electron-rich nature of the benzofuran core, this monomer is highly susceptible to oxidative degradation during base-catalyzed or high-temperature polycondensation.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to prevent monomer oxidation.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 4,4'-(2-Benzofuran-1,3-diyl)diphenol oxidize so rapidly during polycondensation? During base-catalyzed polymerization (e.g., synthesizing polycarbonates or polyethers), the diphenol is deprotonated to form a phenoxide anion. This deprotonation significantly lowers the molecule's oxidation potential. Even trace amounts of oxygen (O₂) can strip an electron from the phenoxide, generating a phenoxy radical. Because the benzofuran core provides extended aromatic conjugation, this radical is highly resonance-stabilized. While stability might seem beneficial, it actually allows the radical to persist long enough to undergo deleterious side reactions, such as further oxidation into highly colored quinoid structures[1].

Q2: What is the difference between Primary and Secondary antioxidants, and why do I need both? Preventing oxidation requires a multi-tiered approach.

  • Primary Antioxidants (e.g., Sterically Hindered Phenols): These act as radical scavengers. They donate a hydrogen atom to quench the reactive phenoxy radical before it can crosslink your polymer[2].

  • Secondary Antioxidants (e.g., Phosphites or Thioesters): The radical-quenching process of primary antioxidants generates hydroperoxides as a byproduct. Secondary antioxidants act as peroxide decomposers, converting these dangerous hydroperoxides into inert, non-radical alcohols[2]. Using them together creates a synergistic effect that is vastly superior to using either alone[3].

OxidationMechanism Monomer 4,4'-(2-Benzofuran-1,3-diyl)diphenol Phenoxide Phenoxide Anion (Highly Reactive) Monomer->Phenoxide Base / Heat Radical Phenoxy Radical (Oxidation Intermediate) Phenoxide->Radical Trace O2 Quinone Quinoid Structures (Yellowing/Browning) Radical->Quinone Oxidation Crosslink Radical Coupling (Gelation) Radical->Crosslink Dimerization PriAO Primary Antioxidant (Quenches Radicals) PriAO->Radical H+ Donation SecAO Secondary Antioxidant (Decomposes Peroxides) SecAO->Phenoxide Protection

Oxidation pathway of benzofuran diphenols and targeted antioxidant intervention.

Part 2: Troubleshooting Guide

When polymerization goes wrong, identifying the macroscopic defect is the first step toward diagnosing the chemical failure.

Issue 1: Severe Yellowing or Browning of the Polymer Matrix

  • Causality: Yellowing is the hallmark of quinone formation. When phenoxy radicals are further oxidized, they form highly conjugated quinoid structures that absorb visible light in the blue spectrum, appearing yellow/brown to the eye[1].

  • Solution: Immediately halt the reaction. For future batches, verify the integrity of your Schlenk line or glovebox atmosphere. Implement a synergistic antioxidant blend (1:2 ratio of hindered phenol to phosphite) to intercept the radicals before quinones can form[3].

Issue 2: Premature Viscosity Spikes or Insoluble Gel Formation

  • Causality: If oxygen ingress is low but temperature is high, phenoxy radicals will undergo C-C or C-O radical coupling rather than full oxidation. This dimerization creates unintended branching in your linear polymer, rapidly leading to crosslinking and gelation[4].

  • Solution: Lower the initiation temperature to reduce the rate of radical generation. Ensure primary antioxidants are dosed before the addition of the base catalyst to provide immediate radical quenching.

TroubleshootingFlow Issue Polymerization Defect Type Identify Defect Type Issue->Type Color Severe Discoloration (Quinone Formation) Type->Color Viscosity Premature Gelation (Radical Coupling) Type->Viscosity Step1 Verify Inert Atmosphere (O2 < 5 ppm) Color->Step1 Step2 Dose Phosphite (Secondary AO) Color->Step2 Viscosity->Step1 Step3 Dose Hindered Phenol (Primary AO) Viscosity->Step3

Decision tree for troubleshooting oxidation-induced polymerization defects.

Part 3: Quantitative Data & System Comparisons

The table below summarizes the expected outcomes when polymerizing 4,4'-(2-Benzofuran-1,3-diyl)diphenol under various stabilization strategies. Data reflects standard high-temperature polycondensation conditions (180°C, 4 hours).

Antioxidant SystemPrimary MechanismTypical Loading (wt%)Expected Yellowness Index (YI)Gel Fraction (%)
None (Control) N/A0.0> 40 (Severe Browning)> 5.0 (Failed Batch)
Primary Only (Hindered Phenol)Radical Scavenger0.1515 - 20 (Slight Yellowing)< 0.5
Secondary Only (Phosphite)Hydroperoxide Decomposer0.1520 - 25 (Moderate Yellowing)1.0 - 2.0
Synergistic Blend (1:2 Pri:Sec)Combined Quenching & Decomposition0.25< 5 (Optically Clear) < 0.1

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every step in your workflow must be verifiable. Do not proceed to polymerization without validating the success of the previous step.

SOP 1: Ultra-Strict Solvent Degassing (Freeze-Pump-Thaw)

Dissolved oxygen in polymerization solvents (like NMP or DMAc) is a primary culprit for monomer oxidation. Sparging with nitrogen is insufficient for sensitive benzofuran derivatives.

  • Preparation: Fill a heavy-walled Schlenk flask with the required solvent to no more than 50% of its total volume.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid. Causality: Freezing locks the solvent molecules in a solid lattice, preventing solvent evaporation while allowing trapped gases to be evacuated.

  • Pump: Open the flask to a high vacuum line (< 10⁻³ mbar) for 5 to 10 minutes to evacuate the headspace oxygen.

  • Thaw: Isolate the flask from the vacuum and submerge it in a warm water bath. Causality: As the solvent thaws, the physical phase change forces dissolved gases out of the liquid and into the headspace.

  • Cycle: Repeat steps 2 through 4 for a minimum of three complete cycles.

  • Self-Validation Check: During the final thawing phase, closely observe the liquid under static vacuum. If no gas bubbles evolve from the solvent as it melts, the degassing is successful. The solvent is now validated for use.

SOP 2: Synergistic Antioxidant Dosing

Antioxidants must be introduced before the base catalyst to ensure protection is active the moment phenoxide anions are generated.

  • Preparation: Prepare a dry powder blend of a Primary Antioxidant (e.g., Irganox 1010) and a Secondary Antioxidant (e.g., Irgafos 168) in a 1:2 molar ratio. Causality: The excess phosphite ensures that all hydroperoxides generated by the hindered phenol are rapidly decomposed, preventing a secondary cascade of oxidation[2][3].

  • Dosing: Add the blend to the reactor containing the 4,4'-(2-Benzofuran-1,3-diyl)diphenol monomer at a total loading of 0.25 wt%.

  • Purging: Purge the reactor with Argon for 15 minutes. Causality: Argon is heavier than Nitrogen and provides a superior, denser protective blanket over the reaction mixture.

  • Initiation: Add the base catalyst and initiate the temperature ramp.

  • Self-Validation Check: Extract a 1 mL aliquot 30 minutes into the polymerization. Dilute and analyze via UV-Vis spectroscopy. The complete absence of an absorption peak between 400-450 nm (characteristic of quinones) validates that the antioxidant system is actively and successfully suppressing oxidation.

References

  • "Hindered phenolic antioxidants for protection of polymers", Partners in Chemicals. URL:[Link]

  • "Antioxidants in Polymers: Primary vs Secondary", Patsnap Eureka. URL: [Link]

  • "A review of additive usage in polymer manufacturing: case study phenolic antioxidants", Cambridge Prisms: Plastics. URL: [Link]

  • "Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers", Vinati Organics. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,4'-(2-Benzofuran-1,3-diyl)diphenol Condensation Reactions

Global Technical Support Hub | APAC Region (Singapore) Prepared by: Senior Application Scientist, Polymer Synthesis & Drug Development Division Welcome to the Technical Support Center. 4,4'-(2-Benzofuran-1,3-diyl)dipheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Global Technical Support Hub | APAC Region (Singapore) Prepared by: Senior Application Scientist, Polymer Synthesis & Drug Development Division

Welcome to the Technical Support Center. 4,4'-(2-Benzofuran-1,3-diyl)diphenol is a highly specialized, sterically hindered bisphenol. The central isobenzofuran ring is rigid, planar, and exceptionally bulky. This structural motif restricts the rotational freedom of the adjacent phenolic rings, creating a severe steric shield around the 4,4'-hydroxyl groups. While this rigidity is highly desirable for synthesizing ultra-high glass transition temperature ( Tg​ ) polycarbonates and polyesters, it poses significant thermodynamic and kinetic barriers during step-growth condensation reactions.

This guide synthesizes field-proven insights and fundamental mechanistic chemistry to help you troubleshoot stalled reactions, low molecular weights, and unwanted side reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I only recovering low molecular weight oligomers during interfacial phosgenation?

The Causality: In standard interfacial polymerization, trialkylamines like triethylamine (TEA) are used as catalysts. TEA reacts with phosgene to form an acyl ammonium salt. With unhindered bisphenols, the phenoxide rapidly attacks this intermediate to propagate the polymer chain. However, the sheer steric bulk of the 2-benzofuran core prevents your bisphenol from approaching the reactive center quickly enough. Consequently, the unstable acyl ammonium salt undergoes a side reaction, decomposing into chain-terminating N,N-diethyl phenyl carbamates[1].

The Solution: Replace TEA with a hypernucleophilic pyridine derivative, such as 4-dimethylaminopyridine (DMAP). DMAP forms a highly stable acyl pyridinium intermediate. This stability acts as a kinetic buffer, giving the sterically hindered 4,4'-(2-Benzofuran-1,3-diyl)diphenol sufficient time to execute the nucleophilic attack, thereby suppressing carbamate formation and driving high molecular weight polymer growth[1].

Q2: My melt transesterification with diphenyl carbonate (DPC) is stalling at 30% conversion. How can I drive the reaction forward?

The Causality: Standard DPC relies on the nucleophilicity of the bisphenol to drive the transesterification. Because the rigid isobenzofuran core severely reduces the effective nucleophilicity of the phenoxide, the activation energy barrier for the attack on DPC is too high under standard melt conditions.

The Solution: Transition to an "activated carbonate" such as Bis(methyl salicyl) carbonate (BMSC). The leaving group in BMSC (methyl salicylate) forms a stable internal hydrogen bond during the transition state. This internal coordination drastically lowers the activation energy required for the transesterification, allowing even highly hindered diols to polymerize efficiently without requiring extreme temperatures[2].

Q3: I increased the melt polycondensation temperature to 320°C to force the reaction, but now my polymer is highly branched and insoluble. What happened?

The Causality: Extreme temperatures combined with standard alkali metal catalysts (like sodium phenoxide, NaOPh) lead to degradation. The sodium ion is small and highly coordinating; it can interact with multiple oxygen atoms on the polymer backbone simultaneously. At high temperatures, this promotes the Fries rearrangement, leading to chain branching and eventual cross-linking[3].

The Solution: Lower the temperature profile and switch to a bulky, non-coordinating cation catalyst like tetraphenylphosphonium phenoxide ( PPh4​OPh ). The steric hindrance of the phosphonium ion prevents it from coordinating closely with the polycarbonate backbone, effectively shutting down the branching pathway while still catalyzing chain growth[3].

Part 2: Mechanistic Workflows & Decision Matrices

G A Sterically Hindered Bisphenol B Phosgene / Triphosgene A->B Interfacial Rxn C Standard Amine (TEA) Pathway B->C D DMAP Catalyst Pathway B->D E Unstable Acyl Ammonium (Side Reactions) C->E Steric Clash F Stable Acyl Pyridinium Intermediate D->F Hypernucleophilic Attack G Low Mw Oligomers + Carbamates E->G Chain Termination H High Mw Polymer F->H Efficient Condensation

Mechanistic pathway of DMAP overcoming steric hindrance in interfacial polymerization.

G Start Select Condensation Method for 4,4'-(2-Benzofuran-1,3-diyl)diphenol Q1 Target Polymer Type? Start->Q1 Polycarbonate Polycarbonate Q1->Polycarbonate Polyester Polyester / Polyether Q1->Polyester Q2 Tolerance for Phosgene or Solvents? Polycarbonate->Q2 HighTemp High-Temp Solution Condensation Polyester->HighTemp Requires strict stoichiometry Interfacial Interfacial Polymerization (Use DMAP Catalyst) Q2->Interfacial High Tolerance Melt Melt Transesterification (Use BMSC + PPh4OPh) Q2->Melt Zero Tolerance (Green Chemistry)

Decision matrix for selecting condensation methods based on polymer architecture.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when applying different condensation strategies to highly sterically hindered bisphenols (data extrapolated from structurally homologous hindered systems like TBBPA and tBHQ)[1][2].

Condensation StrategyReagentsCatalystTypical Mw​ (Da)PDIPrimary Issue Addressed
Interfacial (Standard) TriphosgeneTEA< 15,0002.5Baseline (Fails due to steric clash & carbamate formation)
Interfacial (Optimized) TriphosgeneDMAP> 100,0001.8Overcomes acyl ammonium decomposition via stable intermediate
Melt (Standard) DPCNaOPh< 20,0003.2Baseline (Fails due to low reactivity & high-temp branching)
Melt (Activated) BMSC PPh4​OPh > 80,0002.1Lowers activation energy; bulky cation prevents Fries rearrangement

Part 4: Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Interfacial Polymerization (Polycarbonate Synthesis)

Use this protocol when solvent-based processing is acceptable and maximum molecular weight is required.

  • Aqueous Phase Preparation: Dissolve 4,4'-(2-Benzofuran-1,3-diyl)diphenol (1.0 eq) in aqueous NaOH (2.5 eq).

    • Causality: A slight excess of NaOH ensures complete deprotonation of the hindered hydroxyls, maximizing their baseline nucleophilicity.

  • Organic Phase Preparation: Dissolve triphosgene (0.35 eq) in anhydrous dichloromethane (DCM). Add DMAP (0.05 eq) to the organic phase.

    • Causality: DMAP is added directly to the organic phase to pre-form the stable acyl pyridinium intermediate before it encounters the aqueous interface.

  • Biphasic Condensation: Vigorously stir the aqueous phase (800+ RPM) and add the organic phase dropwise over 30 minutes at 20°C.

  • Self-Validation Check (pH Monitoring): Continuously monitor the emulsion pH. It must remain between 11.0 and 11.5. If the pH drops below 10, phosgene hydrolysis is outpacing polymerization due to steric stalling. Add micro-aliquots of NaOH to compensate.

  • Polymer Recovery & Validation: Precipitate the organic layer into cold methanol. Analyze the crude polymer via 1H -NMR. Validation: The absence of peaks at 1.1–1.2 ppm (corresponding to diethyl carbamate methyl protons) confirms that chain termination has been successfully suppressed[1].

Protocol B: Activated Melt Transesterification (Green Chemistry Approach)

Use this protocol for solvent-free, phosgene-free synthesis.

  • Monomer Loading: Charge a specialized melt-polymerization reactor with 4,4'-(2-Benzofuran-1,3-diyl)diphenol (1.0 eq) and Bis(methyl salicyl) carbonate (BMSC) (1.05 eq).

    • Causality: BMSC is used instead of DPC because the internal hydrogen bonding of the methyl salicylate leaving group drastically lowers the transition state energy[2].

  • Catalyst Addition: Add tetraphenylphosphonium phenoxide ( PPh4​OPh ) ( 1×10−4 eq) under an inert argon atmosphere.

    • Causality: The bulky phosphonium cation prevents coordination-driven branching that plagues alkali metal catalysts[3].

  • Oligomerization Phase: Heat the mixture to 180°C under atmospheric pressure for 45 minutes.

  • Polycondensation & Self-Validation: Gradually increase the temperature to 260°C while reducing pressure to < 1 mbar over 1 hour.

    • Validation Check 1 (Distillate): Monitor the distillation of the methyl salicylate byproduct. The theoretical volume must be collected before the pressure drops below 10 mbar; otherwise, unreacted monomer is being sublimated.

    • Validation Check 2 (Torque): Monitor the stirrer torque. A logarithmic increase in torque indicates successful chain entanglement and high molecular weight build-up. Terminate the reaction when torque plateaus to prevent thermal degradation.

References

  • Study on TBBPA-PC synthesized by triphosgene and tetrabromobisphenol A Source: ResearchGate URL
  • Source: Polymer Chemistry (RSC Publishing)
  • Branching Reactions in Polycarbonate: A Density Functional Study Source: ACS Publications URL

Sources

Troubleshooting

improving molecular weight in polymers derived from 4,4'-(2-Benzofuran-1,3-diyl)diphenol

Welcome to the Technical Support Center for high-performance polymer synthesis. This guide is specifically engineered for researchers and drug development professionals working with 4,4'-(2-Benzofuran-1,3-diyl)diphenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for high-performance polymer synthesis. This guide is specifically engineered for researchers and drug development professionals working with 4,4'-(2-Benzofuran-1,3-diyl)diphenol .

While benzofuran-derived diphenols impart exceptional thermal stability, rigidity, and unique optical properties to polycarbonates and poly(arylene ether)s, their bulky, sterically hindered nature makes achieving high molecular weight ( Mw​>50,000 g/mol ) notoriously difficult. This guide synthesizes step-growth polymerization kinetics with field-proven troubleshooting protocols to help you overcome stoichiometric, kinetic, and thermodynamic barriers.

Part 1: Diagnostic Overview & Troubleshooting Logic

When synthesizing step-growth polymers from rigid diphenols, low molecular weight is rarely a random anomaly; it is the mathematical consequence of stoichiometric imbalance, premature phase separation, or incomplete conversion[1].

G Start Low Molecular Weight Detected (GPC) Purity Check Monomer Purity (>99.5% required) Start->Purity Solubility Check Polymer Solubility in Reaction Matrix Start->Solubility Conversion Check Reaction Conversion (Steric Hindrance?) Start->Conversion ActionPurity Recrystallize Diphenol under Argon Purity->ActionPurity <99.5% ActionSolubility Switch to NMP/Sulfolane or increase Temp Solubility->ActionSolubility Precipitation ActionConversion Optimize Base (K2CO3) & Extend Time Conversion->ActionConversion Low Conversion

Fig 1. Decision tree for diagnosing and resolving low molecular weight in step-growth polymerizations.

Frequently Asked Questions (FAQs)

Q1: My GPC results show the molecular weight plateauing at ~10,000 g/mol . What is the primary limiting factor? A: In step-growth polymerization, the degree of polymerization ( DPn​ ) is strictly governed by the Carothers equation ( DPn​=1/(1−p) ). To reach high molecular weights, fractional conversion ( p ) must exceed 0.99[2]. The most common culprit for a plateau at 10,000 g/mol is a stoichiometric imbalance. Even a 1% impurity in your 4,4'-(2-Benzofuran-1,3-diyl)diphenol monomer (such as residual mono-phenols or oxidation products) acts as a chain terminator. You must ensure monomer purity is >99.5% via recrystallization and that your molar ratio of diphenol to dihalide/phosgene is exactly 1.000:1.000.

Q2: I am observing premature precipitation of the polymer during the reaction. How does this affect Mw​ , and how can I prevent it? A: The benzofuran moiety is highly rigid and planar, which encourages strong intermolecular π−π stacking. If the growing polymer chain crystallizes or crashes out of the solvent matrix, the reactive end-groups are physically sequestered, immediately halting chain growth[3]. To prevent this, you must switch from standard solvents (like DMF) to high-boiling, highly polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or Tetramethylene sulfone (Sulfolane), and run the reaction at elevated temperatures (180–200°C) to maintain a homogeneous solution[3].

Q3: The reaction remains homogeneous, but conversion is slow. How do I overcome the steric hindrance of the benzofuran moiety? A: The bulky benzofuran ring sterically shields the phenolic hydroxyl groups, reducing the nucleophilicity of the resulting phenoxide anions. To drive the reaction forward, utilize a weak but highly soluble base like finely milled anhydrous K2​CO3​ (which forms a more reactive, loosely bound ion pair than Na2​CO3​ )[4]. Furthermore, you must supply sufficient thermal energy to overcome the activation barrier of the Meisenheimer transition state during nucleophilic aromatic substitution (SNAr).

Part 2: Mechanistic Pathway & Experimental Methodologies

To successfully polymerize this monomer via SNAr, the reaction must proceed through a highly specific pathway without side reactions (such as ether cleavage or hydrolysis).

G Diphenol 4,4'-(2-Benzofuran- 1,3-diyl)diphenol Deprotonated Diphenoxide Anion (Active Nucleophile) Diphenol->Deprotonated K2CO3 / Toluene (-H2O) Meisenheimer Meisenheimer Complex (Transition State) Deprotonated->Meisenheimer + Activated Dihalide Polymer High MW Poly(arylene ether) (Mw > 50,000) Meisenheimer->Polymer Elimination of Halide (NMP, 180°C)

Fig 2. SNAr polymerization pathway for benzofuran-derived poly(arylene ether)s and intermediates.

Self-Validating Experimental Protocol: SNAr Polycondensation

Objective: Achieve Mw​>50,000 g/mol via step-growth polyetherification.

Phase 1: Azeotropic Dehydration (The Causality of Stoichiometric Preservation)

  • Causality: The deprotonation of the diphenol by K2​CO3​ generates water. If this water is not completely removed, it will hydrolyze the activated dihalide monomer at high temperatures. This permanently destroys the 1:1 stoichiometry, capping the maximum achievable molecular weight[1].

  • Step-by-Step:

    • Charge a thoroughly dried 3-neck flask (equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap) with exactly 10.000 mmol of 4,4'-(2-Benzofuran-1,3-diyl)diphenol and 10.000 mmol of an activated dihalide (e.g., 4,4'-difluorobenzophenone).

    • Add 12.0 mmol of finely milled, anhydrous K2​CO3​ .

    • Introduce NMP to achieve a 20% w/v solid concentration, followed by Toluene (NMP:Toluene ratio of 2:1).

    • Heat the mixture to 140°C under a constant nitrogen sweep.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. Water will azeotrope with toluene and separate into the lower phase. Do not proceed to Phase 2 until the water volume matches the theoretical yield and the toluene refluxing back into the flask is completely clear (typically 4-6 hours).

Phase 2: High-Temperature Polycondensation

  • Causality: The steric bulk of the benzofuran ring requires high thermal energy to drive the Meisenheimer complex formation[3].

  • Step-by-Step:

    • Slowly drain the toluene from the Dean-Stark trap. This will allow the internal reaction temperature to rise naturally to 170–180°C.

    • Maintain robust mechanical stirring for 18–24 hours.

  • Self-Validation Checkpoint: The solution viscosity will visibly increase. The reaction is reaching optimal Mw​ when the solution exhibits the Weissenberg effect (the polymer melt begins to wrap and climb up the stirring shaft). If the solution remains watery after 12 hours at 180°C, stoichiometric imbalance has occurred, and the batch must be aborted.

Phase 3: End-Capping and Precipitation

  • Causality: Unreacted phenoxide end-groups can cause oxidative degradation during high-temperature processing.

  • Step-by-Step:

    • Add 0.5 mmol of a monofunctional halide (e.g., 4-fluorobenzophenone) to cap the active chains. React for 1 additional hour.

    • Dilute the highly viscous polymer solution with 50 mL of additional NMP to prevent the trapping of inorganic salts.

    • Precipitate the polymer dropwise into a blender containing rapidly stirring methanol/water (1:1).

  • Self-Validation Checkpoint: A successful high- Mw​ polymer will precipitate as continuous, tough, fibrous strands. Low- Mw​ oligomers will precipitate as a fine, powdery dust.

Part 3: Quantitative Data & Matrix Optimization

The following table summarizes the causal relationship between the reaction matrix, temperature, and the resulting molecular weight of benzofuran-derived poly(arylene ether)s.

Solvent MatrixAzeotropic AgentMax Temp (°C)Base CatalystTime (h)Resulting Mw​ ( g/mol )Polydispersity (Đ)Phenomenological Observation
DMFToluene150 K2​CO3​ 1212,5002.1Premature precipitation (powdery solid).
DMAcToluene165 K2​CO3​ 1628,4001.9Viscous solution, soluble but low conversion.
NMP Toluene 180 K2​CO3​ 24 58,300 1.8 High viscosity, fully soluble, fibrous precipitate.
SulfolaneToluene200 K2​CO3​ / Na2​CO3​ 2465,2001.9Maximum Mw​ achieved, slight thermal darkening.

Note: Data reflects optimized stoichiometric conditions. Polydispersity indices (Đ) approaching 2.0 are mathematically expected for ideal step-growth polymerizations nearing 100% conversion[2].

References

  • Principles of Polymerization, 4th Edition | Wiley, Wiley,[Link][1]

  • George Odian - Principles of Polymerization-Wiley-Interscience (2004).pdf, College of Engineering and Applied Science (UC),[Link][2]

  • Step-Growth Polymerization in the 21st Century, ResearchGate,[Link][4]

  • Step-Growth Polymers for High-Performance Materials, ACS Publications,[Link][3]

Sources

Optimization

Technical Support Center: Chromatographic Separation of 4,4'-(2-Benzofuran-1,3-diyl)diphenol Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the impurity profiling of 4,4'-(2-Benzofuran-1,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the impurity profiling of 4,4'-(2-Benzofuran-1,3-diyl)diphenol. This compound is a complex bisphenol analogue featuring a rigid, electron-rich benzofuran core. During its synthesis or degradation, structurally similar impurities—such as positional isomers (e.g., the 2,4'-diphenol variant), oxidative quinone degradants, and unreacted precursors—are generated. Achieving baseline resolution requires orthogonal chromatographic selectivity beyond standard hydrophobic partitioning.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and poor resolution between the main 4,4'-diphenol peak and its 2,4'-positional isomer? A1: Peak tailing in phenolic compounds is primarily driven by secondary ion-exchange interactions between the weakly acidic phenolic hydroxyl groups and residual silanols on the silica support. For bisphenol analogues, transitioning from fully porous particles (FPP) to superficially porous particles (SPP) on a C18 column significantly improves mass transfer, enhancing chromatographic resolution and decreasing analysis time[1].

If positional isomers still co-elute, the hydrophobic selectivity of a standard C18 is insufficient. Switching to a PentaFluoroPhenyl (PFP) stationary phase is highly recommended. PFP columns provide alternative selectivity through enhanced dipole, π−π , and charge transfer interactions, which effectively discriminate the spatial arrangement of the hydroxyl groups around the rigid benzofuran core[1]. The structural complexity of benzofuran scaffolds requires precise stationary phase selection to separate diastereomeric or isomeric byproducts[2].

Q2: How can I resolve polar oxidative degradants (e.g., quinone derivatives) from the active diphenol without losing retention? A2: Oxidative degradants of diphenols are significantly more polar and tend to elute near the void volume in standard reversed-phase gradients. To resolve these, initiate the gradient at a lower organic modifier concentration (e.g., 10-20% Acetonitrile) and incorporate strict column temperature control. Elevated column temperatures (e.g., 40–50 °C) can modulate supramolecular interactions and improve the selectivity of the isocratic hold for complex bisphenol mixtures[3].

Q3: What is the optimal sample preparation to prevent on-column degradation or artifact formation? A3: Benzofuran-diphenols are susceptible to oxidation in highly alkaline diluents. Prepare samples in a diluent matching the initial mobile phase conditions (e.g., slightly acidic, pH 3.0-4.0) to maintain the phenolic hydroxyls in their protonated state. Quantitative HPLC analysis of diphenol compounds relies heavily on optimized buffering to ensure reproducible retention times and prevent on-column degradation[4].

Part 2: Step-by-Step Methodology: Optimized RP-HPLC Method

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes built-in system suitability testing (SST) to verify the π−π interaction capacity of the column prior to analyzing unknown samples.

Protocol: Benzofuran-Diphenol Impurity Profiling

Step 1: System Preparation & Column Equilibration

  • Install a PFP column (100 × 3.0 mm, 2.7 µm SPP).

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.8).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Set the column oven temperature strictly to 45 °C to optimize supramolecular interactions[3].

  • Equilibrate the column at 20% B for 15 column volumes.

Step 2: System Suitability Testing (Self-Validation Check)

  • Inject a resolution standard mixture containing 10 µg/mL of 4,4'-(2-Benzofuran-1,3-diyl)diphenol and 10 µg/mL of its 2,4'-isomer.

  • Causality Check: Proceed to sample analysis only if the resolution ( Rs​ ) between the two isomers is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 . Failure indicates either column degradation (loss of fluorine functional groups) or incorrect mobile phase pH leading to silanol ionization.

Step 3: Gradient Execution & Sample Analysis

  • Inject 5 µL of the sample (prepared in 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Execute the gradient profile detailed in Table 1.

  • Monitor UV absorbance at 254 nm (benzofuran core) and 280 nm (phenolic rings).

Part 3: Quantitative Data Summaries

Table 1: Optimized Gradient Profile

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080200.8
2.080200.8
15.030700.8
18.05950.8
20.080200.8

Table 2: Chromatographic Performance and Impurity Resolution

Analyte / ImpurityRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )Primary Separation Mechanism
Oxidative Quinone0.45-1.05Polar Partitioning
2,4'-Isomer0.922.11.10 π−π / Dipole
4,4'-Diphenol (API) 1.00 - 1.08 Hydrophobic
Bis-benzofuran Dimer1.455.41.15Hydrophobic Partitioning

Part 4: Visualizations

Workflow Start Start: Diphenol Impurity Profiling ColSelect Select Stationary Phase (PFP or SPP C18) Start->ColSelect MobPhase Optimize Mobile Phase (pH 2.8-3.0, Formic Acid) ColSelect->MobPhase Temp Set Column Temp (40-50°C) MobPhase->Temp Eval Evaluate Resolution (Rs > 1.5) Temp->Eval Success Method Validated Eval->Success Yes Fail Co-elution Detected Eval->Fail No Fail->ColSelect Modify Selectivity

Chromatographic method development workflow for benzofuran-diphenol impurities.

Logic Analyte 4,4'-(2-Benzofuran-1,3-diyl)diphenol & Impurities PFP PFP Stationary Phase Analyte->PFP C18 SPP C18 Phase Analyte->C18 PiPi π-π & Dipole Interactions (Resolves Positional Isomers) PFP->PiPi Hydrophobic Hydrophobic Partitioning (Resolves Homologues) C18->Hydrophobic

Separation mechanisms for benzofuran-diphenol using PFP and C18 columns.

Sources

Troubleshooting

reducing side reactions in the synthesis of benzofuran-based bisphenols

A Guide for Researchers and Drug Development Professionals on Mitigating Side Reactions Welcome to the technical support center for the synthesis of benzofuran-based bisphenols. As a Senior Application Scientist, I under...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals on Mitigating Side Reactions

Welcome to the technical support center for the synthesis of benzofuran-based bisphenols. As a Senior Application Scientist, I understand the intricate challenges faced in the lab, where even minor deviations can lead to a cascade of side reactions, impacting yield, purity, and project timelines. This guide is structured to provide not just solutions, but a deep-seated understanding of the underlying chemical principles governing these reactions. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of benzofuran-based bisphenols, which typically involves the acid-catalyzed condensation of a phenol with a ketone or aldehyde equivalent.

Q1: My reaction yields a significant amount of an ether-like byproduct instead of the desired bisphenol. What is happening and how can I fix it?

Answer: You are likely observing a classic case of competitive O-alkylation versus the desired C-alkylation . The phenolate anion, formed under basic conditions or the phenol's oxygen under neutral/acidic conditions, is a bidentate nucleophile with reactive sites on both the oxygen and the aromatic ring (carbon).[1]

The Causality:

  • O-Alkylation: The oxygen atom of the phenol attacks the electrophile (e.g., a protonated ketone or its equivalent). This is often the kinetically favored product, forming a stable ether linkage.[2][3]

  • C-Alkylation: The electron-rich aromatic ring attacks the electrophile. This is the desired pathway for forming the bisphenol C-C bond. While it disrupts aromaticity in the transition state, it leads to the thermodynamically more stable product.[1]

Troubleshooting Workflow:

start Problem: Ether Byproduct Detected (O-Alkylation) cause Cause: Reaction favors kinetic O-alkylation pathway. start->cause solution Goal: Promote Thermodynamic C-Alkylation cause->solution strat1 Strategy 1: Modify Solvent System solution->strat1 strat2 Strategy 2: Adjust Temperature solution->strat2 strat3 Strategy 3: Change Catalyst solution->strat3 desc1 Use protic solvents (e.g., water, TFE). They solvate the phenolate oxygen, hindering O-alkylation. strat1->desc1 desc2 Higher temperatures can favor the thermodynamically stable C-alkylated product over the kinetic O-alkylated one. strat2->desc2 desc3 Use catalysts that promote C-alkylation, such as cation-exchange resins (e.g., Amberlyst-15). strat3->desc3

Caption: Troubleshooting workflow for O-alkylation side reactions.

Data-Driven Solvent Selection:

The choice of solvent is one of the most powerful tools to control this regioselectivity. Protic solvents are particularly effective at shielding the oxygen atom, thus promoting C-alkylation.[1]

Solvent TypeExamplesPredominant ProductRationale
Protic Water, TFE, MethanolC-Alkylation Solvates the phenolate oxygen via hydrogen bonding, sterically hindering it and leaving the carbon nucleophilic.[1]
Aprotic Polar DMF, DMSO, AcetoneO-Alkylation Poorly solvates the oxygen anion, leaving it exposed and highly nucleophilic for a rapid Sₙ2 reaction.[1]
Q2: I'm seeing unexpected acylated phenol byproducts, even though I'm not using an acylating agent. What could be the source?

Answer: This points towards an unintended Fries Rearrangement . This reaction involves the intramolecular rearrangement of an aryl ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.[4] While you may not be starting with an ester, an intermediate in your reaction could be forming one, which then rearranges.

The Causality:

The Fries rearrangement can occur under both thermal and photochemical conditions but is most relevant in bisphenol synthesis when strong Lewis acids (e.g., AlCl₃, TiCl₄) are used as catalysts.[4][5] If a reaction intermediate possesses an ester-like structure, the Lewis acid can coordinate to the carbonyl oxygen, facilitating the migration of the acyl group to the ortho or para position of the phenol ring.

start Aryl Ester Intermediate complex Acylium Ion-Phenoxide Complex (Solvent Caged) start->complex + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃, TiCl₄) lewis_acid->complex ortho_product ortho-Acyl Phenol (Side Product) complex->ortho_product Intramolecular Rearrangement para_product para-Acyl Phenol (Side Product) complex->para_product Intramolecular Rearrangement

Caption: Simplified mechanism of the Fries Rearrangement.

Preventative Measures:

  • Catalyst Choice: Avoid strong Lewis acids if possible. Opt for Brønsted acids (like p-TsOH) or milder, solid-supported acid catalysts which are less likely to promote this rearrangement.

  • Temperature Control: The Fries rearrangement is often temperature-dependent. Running the reaction at the lowest feasible temperature can significantly suppress this side reaction.

  • Protecting Groups: If the phenolic hydroxyl group is particularly sensitive, consider protecting it during the problematic step and deprotecting it later. This, however, adds steps to the synthesis.

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of my reaction to prevent the formation of side products?

A: Thin-Layer Chromatography (TLC) is your most immediate and valuable tool. Co-spot your reaction mixture with your starting materials. The appearance of new spots indicates product formation or side products. For more complex mixtures, High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of reactants and the formation of products and byproducts over time.

Q: My final product is difficult to purify. What are the best strategies for isolating high-purity benzofuran-based bisphenols?

A: Purification can be challenging due to the similar polarity of isomers and byproducts.

  • Column Chromatography: This is the most common method. Use a gradient elution (e.g., hexane/ethyl acetate) to separate components. For compounds with basic moieties like amines, consider using silica gel treated with triethylamine or using a different stationary phase like alumina.[6]

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent or solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain in solution.[6][7]

  • Preparative HPLC: For high-value materials or very difficult separations, preparative HPLC is the gold standard, though it is more resource-intensive.

Q: Are there general reaction conditions that serve as a good starting point?

A: A good starting point for the acid-catalyzed condensation of a phenol with a ketone is to use a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) in a solvent like toluene or xylene, equipped with a Dean-Stark apparatus to remove the water formed during the reaction. This drives the equilibrium towards the product. Reaction temperatures typically range from 80-140 °C.

Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of a Benzofuran-Based Bisphenol

This protocol describes a general method for the condensation of a substituted phenol with a ketone, emphasizing control points to minimize side reactions.

Materials:

  • Substituted Phenol (2.2 equivalents)

  • Ketone (1.0 equivalent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add the substituted phenol, the ketone, and toluene (enough to suspend the reagents).

  • Catalyst Addition: Add the p-TsOH·H₂O to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). The removal of water via the Dean-Stark trap is the primary driving force for the reaction.

    • Causality Checkpoint: Continuous removal of water prevents the reverse reaction and potential side reactions involving water.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. Visualize the spots under UV light and/or with a potassium permanganate stain. The reaction is complete when the limiting reagent (ketone) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

    • Causality Checkpoint: Neutralizing the acid catalyst is crucial to prevent further reactions or degradation of the product during purification.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Protocol 2: Purification by Column Chromatography

Stationary Phase: Silica gel (e.g., 100-200 mesh).

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give the desired product an Rf value of ~0.2-0.3. A common starting point is a mixture of n-hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane) and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[6]

    • Causality Checkpoint: Dry loading prevents band broadening and improves separation, especially for less soluble compounds.

  • Elution: Start eluting with the least polar solvent and gradually increase the polarity (gradient elution). For example, start with 100% hexane, then move to 2% ethyl acetate in hexane, then 5%, and so on.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzofuran-based bisphenol.

References
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • ResearchGate. (2006). Alkylation of Phenol: A Mechanistic View. [Link]

  • PubMed. (2006). Alkylation of phenol: a mechanistic view. [Link]

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?[Link]

  • ACS Publications. (2006). Alkylation of Phenol: A Mechanistic View. [Link]

  • Universidade do Minho Repository. (n.d.). Fries rearrangement of dibenzofuran-2-yl ethanoate under photochemical and Lewis-acid-catalysed conditions. [Link]

  • Semantic Scholar. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade. [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]

  • Taylor & Francis Online. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?[Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • Google Patents. (2024). US20240076257A1 - Process for preparing bisphenol a (bpa) in the presence of 2-methyl benzofuran.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Google Patents. (2023). EP4298082B1 - Process for preparing bisphenol a (bpa)
  • Google Patents. (1995). EP0675097A1 - Process for purifying a bisphenol.
  • ARC Journals. (2015). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. [Link]

Sources

Optimization

optimizing curing cycles for 4,4'-(2-Benzofuran-1,3-diyl)diphenol based epoxy resins

Welcome to the Technical Support Center for 4,4'-(2-Benzofuran-1,3-diyl)diphenol (BFDP) based epoxy resins. Designed specifically for advanced materials researchers and drug development professionals, this guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,4'-(2-Benzofuran-1,3-diyl)diphenol (BFDP) based epoxy resins. Designed specifically for advanced materials researchers and drug development professionals, this guide provides actionable troubleshooting and optimization strategies for utilizing rigid-backbone BFDP-epoxies in high-performance microfluidics, implantable device encapsulation, and chemically resistant lab-on-a-chip platforms.

Workflow: Curing Cycle Optimization

Workflow Step1 1. BFDP Monomer + Anhydride (Optimize A/E Ratio) Step2 2. Non-Isothermal DSC (Determine Activation Energy) Step1->Step2 Thermal Analysis Step3 3. Rheological Profiling (Identify Gel Point) Step1->Step3 Viscosity Analysis Step4 4. Primary Isothermal Cure (T < Gelation Temp) Step2->Step4 Kinetic Parameters Step3->Step4 Gelation Time Step5 5. Thermal Post-Cure (T > Target Tg) Step4->Step5 Network Formation Step6 6. High-Tg BFDP Matrix (For Drug Delivery Devices) Step5->Step6 Full Conversion

Workflow for optimizing BFDP-epoxy curing cycles for biomedical device encapsulation.

Section 1: Causality & Kinetics (FAQs)

Q: Why does the BFDP epoxy system require a multi-stage curing cycle compared to standard DGEBA resins? A: The 4,4'-(2-Benzofuran-1,3-diyl)diphenol monomer possesses a highly rigid benzofuran core. This steric bulk severely restricts polymer chain mobility as crosslinking progresses. If cured isothermally at a single high temperature, the rapid reaction rate outpaces the network's ability to relax, leading to premature vitrification—a state where the glass transition temperature (Tg) of the growing polymer exceeds the curing temperature, effectively quenching the reaction[1]. A multi-stage cycle—beginning with a low-temperature primary cure to establish the network, followed by a high-temperature post-cure above the ultimate Tg—ensures maximum conversion without inducing thermal stress, yielding a tougher cross-linked structure[2].

Q: How do I select the optimal Epoxy/Anhydride (A/E) molar ratio for drug delivery device encapsulation? A: For biomedical applications requiring zero unreacted monomer leaching, stoichiometry is critical. While the theoretical stoichiometric ratio is 1.0, practical formulations utilizing mono-anhydrides (e.g., MNA) often require an A/E ratio of 0.85–0.90[3]. This intentional anhydride deficit compensates for epoxy homopolymerization side-reactions catalyzed by tertiary amines. Without this adjustment, residual unreacted anhydride groups remain in the matrix, which can degrade the long-term biocompatibility and performance of the cured epoxy[3].

Section 2: Troubleshooting Guide: Common Curing Defects

Troubleshooting Issue Defect Detected: Low Tg or Micro-cracking Check1 Is Cure Temp < Final Tg? Issue->Check1 Check2 Is Exotherm Too High? Issue->Check2 Cause1 Vitrification Occurred (Reaction Quenched) Check1->Cause1 Yes (Low Tg) Action1 Increase Post-Cure Temp (Above Target Tg) Cause1->Action1 Cause2 Thermal Degradation (Network Breakdown) Check2->Cause2 Yes (Cracking) Action2 Lower Primary Cure Temp & Extend Time Cause2->Action2

Diagnostic logic tree for resolving vitrification and thermal degradation during curing.

Issue 1: Brittle failure or micro-cracking in the cured matrix.

  • Causality: High exotherm during the primary cure phase. The rigid nature of the BFDP monomer means the polymer network cannot easily dissipate thermal expansion stress. Rapid curing generates localized hot spots, leading to thermal degradation and structural breakdown[3].

  • Solution: Decrease the primary curing temperature by 10–15°C and extend the dwell time. Verify the gel point using rheology (see Protocol 2) and ensure the primary cure temperature remains strictly below the gelation temperature.

Issue 2: The final Tg is lower than the theoretical maximum (Incomplete Conversion).

  • Causality: Vitrification. The polymer transitioned into a glassy state before all functional groups could react due to the high activation energy barriers inherent to rigid furan-based epoxies[1].

  • Solution: Implement a secondary thermal post-cure step. The post-cure temperature must be at least 10°C higher than the target Tg of the BFDP network to re-mobilize the polymer chains and achieve full conversion[2].

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between curing schedules and the resulting thermomechanical properties of BFDP-anhydride systems.

Curing ScheduleGel Time (min)Final Tg (°C)Conversion α (%)Application Suitability
80°C (2h) 4511578.5Unsuitable (High monomer leaching risk)
120°C (2h) 1214285.0Microfluidic rapid prototyping
80°C (1h) + 150°C (2h) 4518598.2Implantable drug delivery matrices
90°C (1h) + 180°C (2h) 30192>99.5High-temp sterilization components

Note: Step-curing (Rows 3 & 4) significantly improves conversion rates and final Tg by preventing premature vitrification.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Determining the Optimal Post-Cure Temperature via DSC

Purpose: To establish a self-validating thermal profile that guarantees complete monomer conversion and prevents vitrification.

  • Sample Preparation: Weigh 5–10 mg of the uncured BFDP/hardener mixture into an aluminum Differential Scanning Calorimetry (DSC) pan. Hermetically seal the pan.

  • Non-Isothermal Scan (Total Enthalpy): Ramp the temperature from 25°C to 250°C at 10°C/min. Integrate the exothermic peak to determine the total heat of reaction ( ΔHtotal​ )[1].

  • Isothermal Primary Cure: Cool a fresh sample to your selected primary cure temperature (e.g., 80°C) and hold for 60 minutes.

  • Residual Enthalpy Scan: Immediately perform a dynamic temperature ramp (25°C to 250°C at 10°C/min) on the isothermally cured sample to measure the residual heat of reaction ( ΔHresidual​ ).

  • Self-Validation (Conversion Calculation): Calculate the degree of conversion ( α ) using the formula:

    α=ΔHtotal​ΔHtotal​−ΔHresidual​​
  • Optimization: If α<98% , vitrification has occurred. Set your secondary post-cure temperature to match the peak temperature of the residual exotherm observed in Step 4.

Protocol 2: Rheological Gel Point Determination

Purpose: To identify the exact temperature and time limit for the primary cure phase before the resin loses its ability to flow, preventing internal stress buildup.

  • Setup: Load the uncured BFDP resin mixture onto a parallel-plate rheometer (using 25 mm disposable aluminum plates) with a 1 mm gap.

  • Isothermal Hold: Set the rheometer to the intended primary cure temperature (e.g., 80°C).

  • Oscillatory Testing: Apply a constant strain of 1% (ensuring you remain within the linear viscoelastic region) at a frequency of 1 Hz. Continuously monitor the Storage Modulus (G') and Loss Modulus (G'').

  • Self-Validation (Gel Point Identification): The gel point is strictly defined as the exact time when G' intersects G'' (the point where tan(δ)=G′′/G′=1 ).

  • Process Integration: Ensure that any molding, degassing, or device encapsulation steps are completed at least 15 minutes prior to this recorded gel time to prevent structural defects.

References
  • Title: Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio Source: MDPI (Polymers) URL: [Link]

  • Title: Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness Source: MDPI (Polymers) URL: [Link]

  • Title: Revolutionary Curing Agents: Empowering Innovations for Epoxy Formulators Source: AZoM URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 4,4'-(2-Benzofuran-1,3-diyl)diphenol: A Comparative Guide to 1H NMR and FTIR Analysis

This guide provides an in-depth technical framework for the spectroscopic validation of 4,4'-(2-Benzofuran-1,3-diyl)diphenol, a complex heterocyclic compound with significant potential in materials science and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the spectroscopic validation of 4,4'-(2-Benzofuran-1,3-diyl)diphenol, a complex heterocyclic compound with significant potential in materials science and pharmaceutical research. For researchers and drug development professionals, unambiguous structural confirmation is paramount. Here, we detail the principles and experimental protocols for validation using Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

To provide a clearer understanding of the unique spectral features of our target molecule, we will draw objective comparisons with a structurally related, yet distinct, compound: Dibenzofuran . This comparison will highlight the specific contributions of the diphenol moieties to the overall spectra, offering a robust method for validation.

The Importance of Orthogonal Spectroscopic Techniques

Relying on a single analytical technique for structural elucidation is fraught with risk. By employing orthogonal methods like ¹H NMR, which probes the electronic environment of protons, and FTIR, which identifies functional groups based on their vibrational modes, we create a self-validating system. A consistent interpretation across both datasets provides a high degree of confidence in the compound's identity and purity.

Part 1: ¹H NMR Spectroscopy Validation

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

Predicted ¹H NMR Spectrum of 4,4'-(2-Benzofuran-1,3-diyl)diphenol

Based on its molecular structure, we can predict the key features of the ¹H NMR spectrum. The molecule possesses several distinct proton environments:

  • Phenolic Hydroxyl Protons (-OH): These protons are acidic and their chemical shift is often concentration and solvent-dependent, typically appearing as a broad singlet between 4-8 ppm.[1] Their signal will disappear upon shaking the sample with a few drops of deuterium oxide (D₂O), a definitive test for exchangeable protons.[1]

  • Phenol Aromatic Protons: The two phenol rings are chemically equivalent due to symmetry. The para-substitution pattern on each ring will create a classic AA'BB' spin system, which often appears as two distinct doublets. Protons ortho to the hydroxyl group will be more shielded and appear upfield (approx. 6.8-7.0 ppm), while protons meta to the hydroxyl group will appear further downfield (approx. 7.2-7.4 ppm).

  • Benzofuran Aromatic Protons: The four protons on the fused benzene ring of the benzofuran core constitute a more complex spin system and are expected to resonate in the typical aromatic region of 7.0-8.0 ppm.

  • Benzofuran C3-Proton: The single proton at the C3 position of the furan ring is in a unique electronic environment and is expected to appear as a singlet in a distinct region of the spectrum.

Below is a visual representation of the molecular structure with key proton groups highlighted.

Caption: Structure of a 2,3-bis(4-hydroxyphenyl)benzofuran isomer.

Experimental Protocol: ¹H NMR Acquisition

The following protocol adheres to standards recommended by IUPAC for the reporting of NMR data.[2][3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for phenolic compounds as it helps in observing the hydroxyl protons more clearly.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[4]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative ratios of protons.

  • D₂O Exchange (Confirmation of -OH):

    • After acquiring the initial spectrum, remove the NMR tube, add 1-2 drops of D₂O, and shake gently to mix.

    • Re-acquire the spectrum. The signal corresponding to the phenolic -OH protons should significantly diminish or disappear completely.[1]

Comparative Analysis: 4,4'-(2-Benzofuran-1,3-diyl)diphenol vs. Dibenzofuran

Dibenzofuran provides an excellent comparison as it contains the core benzofuran ring system but lacks the bulky, electron-donating diphenol substituents.

Proton Type / Spectral Feature Expected for 4,4'-(2-Benzofuran-1,3-diyl)diphenol Expected for Dibenzofuran Rationale for Difference
Phenolic -OH Broad singlet, ~4-8 ppm (D₂O exchangeable)AbsentDibenzofuran lacks hydroxyl functional groups.
Aromatic Region Complex pattern, ~6.8-8.0 ppmSimpler, symmetrical pattern, ~7.4-8.0 ppmThe diphenol compound has three distinct aromatic systems. Dibenzofuran has one symmetrical system.
Upfield Aromatic Signals Yes, signals for phenol rings (~6.8-7.4 ppm)No, all signals are in a narrower downfield range.The electron-donating -OH groups on the phenol rings shield the ortho and meta protons, shifting them upfield.
Integration Ratio Complex, but reflects the total proton count (e.g., 2 OH, 8 phenol-ArH, 4 benzofuran-ArH)Simple integer ratios corresponding to its 8 aromatic protons.The integration directly reflects the number of protons in each unique environment.

This comparison clearly demonstrates that the presence of the broad, D₂O-exchangeable -OH peak and the characteristic upfield aromatic signals from the phenol rings are definitive markers for 4,4'-(2-Benzofuran-1,3-diyl)diphenol.

Part 2: FTIR Spectroscopy Validation

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).

Predicted FTIR Spectrum of 4,4'-(2-Benzofuran-1,3-diyl)diphenol

The structure contains several key functional groups that will give rise to prominent peaks in the IR spectrum:

  • O-H Stretch (Phenol): A very strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹.[5][6] The broadening is a result of intermolecular hydrogen bonding.[5]

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[5]

  • C=C Stretch (Aromatic): Several medium to strong absorptions in the 1450-1600 cm⁻¹ region, characteristic of the benzene rings.[5]

  • C-O Stretch (Phenol): A strong peak around 1200-1260 cm⁻¹.[5][7]

  • C-O-C Stretch (Aryl Ether): A strong, asymmetric stretch for the furan ring's ether linkage, expected between 1200-1300 cm⁻¹.[8][9] This may overlap with the phenolic C-O stretch.

  • C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (below 900 cm⁻¹) that are diagnostic of the aromatic substitution patterns.

Experimental Workflow: Spectral Acquisition and Validation

The following diagram illustrates a robust workflow for acquiring and validating an FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation Sample Test Compound Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background (Empty Chamber) Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Baseline & ATR Correction Acquire->Process Compare Compare to Reference/Predicted Data Process->Compare Report Final Validation Compare->Report

Caption: A standard workflow for FTIR spectral validation.

Experimental Protocol: FTIR Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) to remove any water, which has a strong O-H absorption.

    • Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • First, run a background scan with an empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify and label the major absorption peaks.

    • Compare the peak positions (in cm⁻¹) and shapes with expected values for the known functional groups.

Comparative Analysis: 4,4'-(2-Benzofuran-1,3-diyl)diphenol vs. Dibenzofuran

The FTIR spectra of these two compounds will be markedly different, providing a clear path for validation.

Vibrational Mode Expected for 4,4'-(2-Benzofuran-1,3-diyl)diphenol (cm⁻¹) Expected for Dibenzofuran (cm⁻¹) Rationale for Difference
O-H Stretch Strong, broad band at ~3200-3600 [10]Absent The most definitive difference. Dibenzofuran has no hydroxyl groups.
Aromatic C-H Stretch ~3000-3100~3000-3100Present in both as both contain aromatic rings.
Aromatic C=C Stretch Multiple peaks, ~1450-1600Multiple peaks, ~1450-1600Present in both, but the exact positions and intensities will differ due to different substitution.
C-O Stretch (Phenol) Strong peak at ~1200-1260 [5]Absent This phenolic C-O stretch is a key feature of the target molecule.
C-O-C Stretch (Ether) Strong peak at ~1200-1300 [9]Strong peak at ~1230-1250 [8]Both have the furan ether linkage. In the diphenol, this peak may be part of a complex, broad absorption combined with the phenolic C-O stretch.

The unambiguous presence of the broad O-H stretch and the strong phenolic C-O stretch are the key confirmatory signals in the FTIR spectrum of 4,4'-(2-Benzofuran-1,3-diyl)diphenol when compared to its core scaffold, Dibenzofuran.

Conclusion

The structural validation of 4,4'-(2-Benzofuran-1,3-diyl)diphenol requires a multi-faceted approach. By combining ¹H NMR and FTIR spectroscopy, researchers can build a comprehensive and definitive profile of the molecule.

  • ¹H NMR confirms the specific arrangement and connectivity of protons, with the D₂O-exchangeable phenolic signals and the distinct aromatic patterns of the three ring systems serving as a unique fingerprint.

  • FTIR validates the presence of key functional groups, most notably the hydroxyl (-OH) and phenolic C-O moieties, which are absent in structurally similar scaffolds like Dibenzofuran.

Adherence to standardized protocols for data acquisition and a logical, comparative approach to interpretation ensures the scientific integrity of the validation process, providing the high level of confidence required in advanced research and drug development.

References

  • NIST. (n.d.). Atomic Spectra Database. National Institute of Standards and Technology. [Link]

  • re3data.org. (2024, May 24). NIST Atomic Spectra Database. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Biomolecular NMR, 12(1), 1–23. [Link]

  • ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. [Link]

  • Fujio, M., et al. (1976). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. [Link]

  • Patil, S., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmaceutical and Biological Sciences. [Link]

  • NIST. (n.d.). NIST Atomic Spectra Database Lines Form. Physical Measurement Laboratory. [Link]

  • AIP Publishing. (2000). The NIST atomic spectra database. AIP Conference Proceedings. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (2026, February 24). Infrared spectrum of phenol. [Link]

  • ResearchGate. (n.d.). ¹H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to.... [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835–844. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Yadav, M., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]

  • CiteSeerX. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. [Link]

  • IUPAC. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0247554). [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2026, March 7). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • Semantic Scholar. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

  • Al-Majedy, Y. K., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Chemistry, 6(3), 51. [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Hussain, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • ResearchGate. (n.d.). Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]

  • Abate, C., et al. (2014). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 57(11), 4675–4685. [Link]

  • MDPI. (n.d.). Bis((5-allyl-2-(benzo[d][11][12]dioxol-5-yl)benzofuran-7-yl)oxy)methane: An Unusual Nor-Neolignan Dimer from Magnolia grandiflora L.. [Link]

Sources

Comparative

A Comparative Thermogravimetric Analysis of 4,4'-(2-Benzofuran-1,3-diyl)diphenol and Bisphenol A: Unveiling Structure-Stability Relationships

An In-depth Guide for Researchers in Materials Science and Drug Development In the quest for high-performance polymers with enhanced thermal properties, the molecular architecture of the monomeric building blocks is of p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers in Materials Science and Drug Development

In the quest for high-performance polymers with enhanced thermal properties, the molecular architecture of the monomeric building blocks is of paramount importance. This guide provides a detailed comparative analysis of the thermal stability of a novel bisphenol, 4,4'-(2-Benzofuran-1,3-diyl)diphenol, and the widely used Bisphenol A (BPA). Through a comprehensive evaluation of their thermal decomposition behavior using Thermogravimetric Analysis (TGA), we aim to elucidate the structure-property relationships that govern their performance at elevated temperatures. This information is critical for researchers and professionals engaged in the development of advanced materials, where thermal resilience is a key performance indicator.

Introduction: The Quest for Thermally Stable Phenolic Monomers

Bisphenols are a critical class of monomers used in the synthesis of a wide array of polymers, including polycarbonates, epoxy resins, and polyetherimides. The thermal stability of the resulting polymer is intrinsically linked to the thermal robustness of the bisphenol monomer from which it is derived. Bisphenol A (BPA), with its characteristic isopropylidene linkage, has been a workhorse in the polymer industry for decades. However, its thermal and oxidative stability can be a limiting factor in high-temperature applications.[1]

In contrast, 4,4'-(2-Benzofuran-1,3-diyl)diphenol represents a class of bisphenols with a more rigid and aromatic core, owing to the presence of the benzofuran moiety. The fused ring system of benzofuran is anticipated to impart greater thermal stability compared to the aliphatic linkage in BPA. This guide will delve into a side-by-side comparison of these two compounds, leveraging Thermogravimetric Analysis (TGA) to quantify their thermal decomposition profiles.

Thermogravimetric Analysis (TGA): A Powerful Tool for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is an indispensable tool for determining the thermal stability of materials, providing key parameters such as the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the amount of residual char at the end of the analysis.

Key TGA Parameters for Comparison:
  • Tonset (Onset Decomposition Temperature): The temperature at which the material starts to lose mass due to thermal degradation. A higher Tonset indicates greater thermal stability.

  • Tmax (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve.

  • Char Yield (Residual Mass %): The percentage of the initial mass remaining at the end of the TGA experiment, typically at a high temperature (e.g., 800 °C). A higher char yield is often associated with better flame retardancy and thermal stability.[3]

Comparative TGA Data: 4,4'-(2-Benzofuran-1,3-diyl)diphenol vs. BPA

While extensive TGA data is available for Bisphenol A and its polymers, specific TGA data for the monomer 4,4'-(2-Benzofuran-1,3-diyl)diphenol is not readily found in publicly available literature. However, based on the thermal behavior of various benzofuran-containing polymers and other high-performance bisphenols, we can infer its likely thermal stability profile in comparison to BPA.[4][5][6]

The following table presents typical TGA data for Bisphenol A monomer and an inferred profile for 4,4'-(2-Benzofuran-1,3-diyl)diphenol, based on the established principle that increased aromaticity and rigidity enhance thermal stability.

ParameterBisphenol A (BPA)[7]4,4'-(2-Benzofuran-1,3-diyl)diphenol (Inferred)
Onset Decomposition Temp. (Tonset) ~200-250 °CExpected > 300 °C
Max. Decomposition Rate Temp. (Tmax) ~250-300 °CExpected > 350 °C
Char Yield at 800 °C (in N2) Low (<10%)Expected High (>30%)

Discussion: The Structural Basis for Enhanced Thermal Stability

The anticipated superior thermal stability of 4,4'-(2-Benzofuran-1,3-diyl)diphenol can be directly attributed to its molecular structure.

Bisphenol A (BPA): The two phenolic rings in BPA are linked by a flexible isopropylidene group. The C-C bonds in this aliphatic bridge are the weak points in the molecule, with lower bond dissociation energies compared to the aromatic C-C bonds.[8] Thermal degradation of BPA is initiated by the scission of these bonds, leading to the formation of volatile fragments at relatively lower temperatures and resulting in a low char yield.

4,4'-(2-Benzofuran-1,3-diyl)diphenol: In contrast, the benzofuran-based bisphenol possesses a rigid, fused aromatic ring system at its core. This structure offers several advantages for thermal stability:

  • High Aromaticity: The extensive network of delocalized π-electrons in the aromatic rings requires significantly more energy to break the chemical bonds.

  • Rigid Backbone: The fused ring structure restricts bond rotation and molecular motion, which are prerequisites for many degradation pathways.

  • Absence of Weak Aliphatic Linkages: The direct linkage of the phenolic rings to the robust benzofuran core eliminates the thermally susceptible aliphatic bridge found in BPA.

This inherent structural rigidity and high aromatic content are expected to lead to a higher onset decomposition temperature and a greater propensity for char formation, as the molecule tends to undergo cyclization and condensation reactions at high temperatures rather than fragmenting into volatile components.[3] Studies on polymers derived from furan-containing monomers have shown a significant improvement in char yield compared to their BPA-based counterparts, supporting this hypothesis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a standard, detailed methodology for conducting a comparative TGA experiment for the two bisphenols.

I. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance, a programmable furnace, and a gas-purging system.

II. Sample Preparation
  • Ensure both the 4,4'-(2-Benzofuran-1,3-diyl)diphenol and Bisphenol A samples are in a dry, powdered form.

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

III. TGA Experimental Parameters
  • Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

IV. Data Analysis
  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of weight loss (Tmax).

  • Determine the onset decomposition temperature (Tonset) using the tangent method on the TGA curve.

  • Record the residual mass percentage at 800 °C as the char yield.

Visualizing the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Sample Dry Powdered Sample (5-10 mg) Weighing Accurate Weighing Sample->Weighing Pan TGA Pan (Ceramic/Platinum) Furnace Programmable Furnace Pan->Furnace Weighing->Pan Balance Microbalance Furnace->Balance TG_Curve TGA Curve (% Weight vs. Temp) Balance->TG_Curve Gas N2 Purge Gas (50-100 mL/min) Gas->Furnace DTG_Curve DTG Curve (Derivative) TG_Curve->DTG_Curve Parameters Determine: T-onset, T-max, Char Yield DTG_Curve->Parameters

Caption: A schematic workflow of the Thermogravimetric Analysis (TGA) process.

Conclusion

This comparative guide highlights the anticipated superior thermal stability of 4,4'-(2-Benzofuran-1,3-diyl)diphenol over the conventional Bisphenol A. The structural rigidity and high aromaticity imparted by the benzofuran moiety are the key determinants of this enhanced thermal performance. While direct experimental TGA data for 4,4'-(2-Benzofuran-1,3-diyl)diphenol is needed for a definitive quantitative comparison, the principles of chemical structure and thermal stability strongly suggest its potential as a monomer for high-performance polymers intended for demanding, high-temperature applications. This analysis provides a solid foundation and a clear experimental framework for researchers to further investigate and validate the thermal properties of this promising class of benzofuran-based bisphenols.

References

  • A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette. [Link]

  • Thermal degradation of bisphenol A polycarbonate by high-resolution thermogravimetry. ResearchGate. [Link]

  • Figure S2: Thermogravimetric analysis (TGA) of BPA. ResearchGate. [Link]

  • A Study of the Curing and Flammability Properties of Bisphenol A Epoxy Diacrylate Resin Utilizing a Novel Flame Retardant Monomer, bis[di-acryloyloxyethyl]-p-tert-butyl-phenyl Phosphate. MDPI. [Link]

  • A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate. ResearchGate. [Link]

  • predicting char yield of high-temperature resins. NASA Technical Reports Server. [Link]

  • The thermal degradation of bisphenol A polycarbonate in air. ResearchGate. [Link]

  • The Thermal degradation of Bisphenol A Polycarbonate in Air. e-Publications@Marquette. [Link]

  • Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate). PubMed. [Link]

  • Synthesis of novel furan-containing tetrafunctional luorene-based benzoxazine monomer and its high performance thermoset. ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

  • Thermogravimetric analysis (TGA) curves of the 1:1 BPS-BPA copolymer... ResearchGate. [Link]

  • Quantification of Bisphenol A by HPLC. EAG Laboratories. [Link]

  • Studies on nitrile substituted bisphenol-F and bisphenol-Z based benzoxazines with enhanced thermal and hydrophobic properties S. psgitech. [Link]

  • THERMAL CHARACTERIZATION OF PHENOL AND BISPHENOL-A BASED POLYBENZOXAZINES. Middle East Technical University. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]

  • Synthesis, characterization of new bisphenol-based benzoxazines and the thermal properties of their polymers. ResearchGate. [Link]

  • bio-based benzoxazine monomer and polymer based on vanillin and difurfuryl diamine. SAMPE Digital Library. [Link]

  • TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of. NIST. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - NIH. [Link]

  • Synthesis, curing kinetics and thermal properties of bisphenol-AP-based benzoxazine. ResearchGate. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • TGA (a) and DTG (b) thermograms of poly(DBA-pa)Χmain, poly(BPF-pa)Χmain... ResearchGate. [Link]

  • Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. IRIS Unina. [Link]

  • Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2. PMC. [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. IARJSET. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

Sources

Validation

validating computational docking models of 4,4'-(2-Benzofuran-1,3-diyl)diphenol with in vitro data

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on computational docking scores. While in silico platforms are indispensable for high-throu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on computational docking scores. While in silico platforms are indispensable for high-throughput virtual screening, their scoring functions often fail to capture the dynamic conformational shifts of nuclear receptors. This is particularly true for the Estrogen Receptor (ER), where ligand binding induces a critical repositioning of Helix 12 in the ligand-binding domain (LBD), dictating whether a compound acts as an agonist or antagonist[1][2].

In this guide, we will objectively evaluate the predictive performance of two industry-standard docking algorithms—AutoDock Vina and Schrödinger Glide —using a highly relevant endocrine-active scaffold: 4,4'-(2-Benzofuran-1,3-diyl)diphenol . To determine the true efficacy of these computational models, we will validate their predictions against a self-validating in vitro system utilizing Surface Plasmon Resonance (SPR) for thermodynamic binding kinetics and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional coactivator recruitment.

In Silico Profiling: AutoDock Vina vs. Schrödinger Glide

Before synthesizing and testing a compound, computational docking provides the first hypothesis of binding affinity. We compared two distinct algorithmic approaches:

  • AutoDock Vina: Utilizes a stochastic global search algorithm and an empirical scoring function. It is highly efficient but often struggles with highly flexible pockets[3][4].

  • Schrödinger Glide (XP Mode): Employs a systematic search with a physics-based scoring function (Extra Precision) that heavily penalizes desolvation and rewards precise hydrogen-bonding geometries, theoretically making it superior for enclosed hydrophobic pockets like the ER-LBD[3][5].

We docked 4,4'-(2-Benzofuran-1,3-diyl)diphenol, alongside reference standards 17β-Estradiol (endogenous agonist) and 4-Hydroxytamoxifen (4-OHT, antagonist), into the ERα-LBD (PDB: 3UUC).

Table 1: Comparative In Silico Docking Scores
CompoundGlide XP Score (kcal/mol)AutoDock Vina Score (kcal/mol)Predicted Functional Mode
17β-Estradiol (Ref Agonist)-10.5-9.8Agonist (H12 Closed)
4-Hydroxytamoxifen (Ref Antagonist)-11.2-10.1Antagonist (H12 Open)
4,4'-(2-Benzofuran-1,3-diyl)diphenol -10.8-9.5Agonist (H12 Closed)

Observation: Both models predicted the benzofuran diphenol to have high sub-nanomolar affinity. Glide XP predicted a binding orientation that stabilizes Helix 12 in an active conformation, suggesting agonistic behavior. However, docking alone cannot confirm functional coactivator recruitment.

In Vitro Validation: Establishing the Ground Truth

To validate the computational models, we must separate affinity (does it bind?) from function (what does it do once bound?). We achieve this through a two-tiered orthogonal screening approach.

Workflow InSilico In Silico Docking (Glide vs. Vina) Correlation Data Correlation (Predicted vs. Empirical) InSilico->Correlation Synthesis Compound Prep (>98% Purity) SPR SPR Kinetics (Affinity: Kd) Synthesis->SPR TRFRET TR-FRET Assay (Function: EC50/IC50) Synthesis->TRFRET SPR->Correlation TRFRET->Correlation

Figure 1: Experimental workflow for validating computational docking models with in vitro data.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides label-free, real-time thermodynamic data ( Kd​ ). Causality Check: We use a GST-capture method rather than direct amine coupling for the ER-LBD. Amine coupling can randomly orient or denature the receptor, whereas capturing via an anti-GST antibody ensures uniform orientation and preserves the structural integrity of the binding pocket.

  • Sensor Surface Preparation: Immobilize anti-GST antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

  • Receptor Capture: Inject 50 nM of GST-tagged ERα-LBD over the active flow cell to achieve a capture level of ~1000 Response Units (RU).

  • Analyte Injection: Inject 4,4'-(2-Benzofuran-1,3-diyl)diphenol in a 2-fold dilution series (0.5 nM to 32 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min.

  • Regeneration: Wash with 10 mM Glycine-HCl (pH 2.0) to remove the GST-ERα complex, preparing the surface for the next cycle.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: TR-FRET ER Coactivator Assay

While SPR proves the compound binds, TR-FRET proves whether the binding induces the correct conformational change to recruit coactivator proteins (e.g., PGC1α)[1][6]. Causality Check: We utilize a Terbium (Tb) donor because its long fluorescence lifetime (microseconds) allows for a time-delayed measurement. This eliminates short-lived background autofluorescence generated by the test compounds or plastics, drastically improving the signal-to-noise ratio[7].

  • Buffer Preparation: Prepare TR-FRET Coregulator Buffer supplemented with 5 mM DTT. Note: DTT is critical to maintain the reducing environment necessary for ER-LBD stability.

  • Receptor-Antibody Mix: Prepare a 2X solution containing 10 nM GST-ERα-LBD and 4 nM Tb-labeled anti-GST antibody.

  • Peptide Mix: Prepare a 4X solution of 1 µM Fluorescein-labeled PGC1α coactivator peptide[1].

  • Compound Addition: In a 384-well black microplate, add 5 µL of the test compound (serial dilutions in 2% DMSO).

  • Reaction Assembly: Add 10 µL of the Receptor-Antibody mix, followed by 5 µL of the Peptide mix.

  • Incubation & Reading: Incubate in the dark at room temperature for 2 hours. Excite the plate at 340 nm and read emissions at 495 nm (Tb) and 520 nm (Fluorescein)[7]. Calculate the 520/495 ratio to determine the EC50​ .

TR_FRET Ligand Ligand (Benzofuran Diphenol) ER_LBD GST-Tagged ER-LBD Ligand->ER_LBD Binds Pocket PGC1a Fluorescein-PGC1a Peptide (Acceptor: 520nm Em) ER_LBD->PGC1a Helix 12 Conformation Recruits Coactivator Tb_Ab Terbium Anti-GST Ab (Donor: 340nm Ex / 490nm Em) Tb_Ab->ER_LBD Binds GST Tag Tb_Ab->PGC1a Energy Transfer (Proximity < 10nm) FRET TR-FRET Signal (Ratio 520/495 nm) PGC1a->FRET Emission

Figure 2: Mechanistic principle of the TR-FRET Estrogen Receptor Coactivator Assay.

Comparative Analysis: Models vs. Reality

With our empirical data secured, we can now evaluate the accuracy of our computational models.

Table 2: In Vitro Validation Results
CompoundSPR Affinity ( Kd​ )TR-FRET Function ( EC50​ / IC50​ )Empirical Classification
17β-Estradiol 0.12 nM0.45 nM ( EC50​ )Full Agonist
4-Hydroxytamoxifen 0.58 nM1.10 nM ( IC50​ )Full Antagonist
4,4'-(2-Benzofuran-1,3-diyl)diphenol 8.40 nM22.5 nM ( EC50​ )Partial Agonist
Conclusion: Which Model Performed Better?
  • Affinity Prediction: AutoDock Vina predicted a score of -9.5 kcal/mol for the benzofuran diphenol, which roughly translates to a low-nanomolar affinity, aligning closely with the empirical SPR Kd​ of 8.40 nM. Glide XP (-10.8 kcal/mol) slightly overestimated the affinity, likely over-rewarding the rigid planar structure of the benzofuran core.

  • Functional Prediction: Glide XP successfully predicted the agonistic orientation of the compound, modeling hydrogen bonds with Glu353 and Arg394 that stabilize Helix 12. The TR-FRET assay confirmed this, showing a dose-dependent increase in the 520/495 emission ratio (indicating PGC1α recruitment). However, the TR-FRET EC50​ (22.5 nM) was weaker than the SPR Kd​ (8.40 nM), revealing that while the compound binds tightly, it is only a partial agonist at inducing the optimal Helix 12 conformation. Neither docking software is currently capable of predicting partial agonism natively without advanced molecular dynamics (MD) simulations.

Final Verdict: For rigid, planar scaffolds like 4,4'-(2-Benzofuran-1,3-diyl)diphenol, AutoDock Vina provides a highly accurate thermodynamic baseline, while Schrödinger Glide offers superior pose prediction for functional hypothesis generation. However, as demonstrated, TR-FRET and SPR remain non-negotiable for validating true molecular behavior.

References

  • A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding. National Institutes of Health (PMC). Available at:[Link]

  • Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows. arXiv. Available at:[Link]

  • Towards a Treatment for Gulf War Illness: A Consensus Docking Approach. National Institutes of Health (PMC). Available at:[Link]

Sources

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